molecular formula C19H22N2O2 B3223449 (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester CAS No. 1217976-91-4

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Número de catálogo: B3223449
Número CAS: 1217976-91-4
Peso molecular: 310.4
Clave InChI: XDIXUWJKXBJFHE-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl (3R)-3-benzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIXUWJKXBJFHE-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, chiral piperazine derivatives serve as privileged scaffolds for the development of neuroactive agents, kinase inhibitors, and GPCR modulators. Among these, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (commonly referred to as (R)-benzyl 3-benzylpiperazine-1-carboxylate) stands out as a highly versatile, orthogonally protected chiral building block.

This whitepaper provides a comprehensive technical analysis of its structural identity, physicochemical properties, and mechanistic behavior. By detailing field-proven, self-validating synthetic protocols, this guide empowers researchers to leverage this intermediate for downstream diversification with high enantiomeric and regiochemical fidelity.

Structural Identity and Physicochemical Profiling

The utility of (R)-benzyl 3-benzylpiperazine-1-carboxylate stems from its precise spatial arrangement and differential nitrogen reactivity. The molecule features a piperazine core where the N1 position is protected by a carboxybenzyl (Cbz) group, while the C3 position bears a benzyl moiety in the (R)-configuration[1].

Nomenclature and Mechanistic Regioselectivity

A critical insight for synthetic chemists is the IUPAC nomenclature shift that occurs during its synthesis. The parent molecule is typically (R)-2-benzylpiperazine. In this parent structure, the N1 nitrogen is sterically hindered by the adjacent C2-benzyl group, while the N4 nitrogen is unhindered.

When reacted with one equivalent of benzyl chloroformate (Cbz-Cl), electrophilic attack occurs almost exclusively at the unhindered N4 position. However, according to IUPAC nomenclature rules, the newly protected nitrogen assumes priority position 1. Consequently, the original N4 becomes N1, and the original C2-benzyl becomes the C3-benzyl. Understanding this nomenclature inversion is vital for interpreting analytical data and planning downstream functionalization.

Mechanism SM (R)-2-Benzylpiperazine (Hindered N1, Free N4) Intermediate Attack at Unhindered N4 SM->Intermediate Reagent Cbz-Cl (Electrophile) Reagent->Intermediate Product (R)-Benzyl 3-benzylpiperazine -1-carboxylate Intermediate->Product IUPAC Renumbering

Fig 1. Regioselective Cbz protection and subsequent IUPAC nomenclature shift.

Physicochemical Properties

The compound is most frequently isolated and utilized as its hydrochloride salt to ensure stability and prevent oxidative degradation of the secondary amine[2][3].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number (HCl Salt) 1217753-37-1[2]
Molecular Formula (Free Base) C₁₉H₂₂N₂O₂[3]
Molecular Formula (HCl Salt) C₁₉H₂₃ClN₂O₂[3]
Molecular Weight (HCl Salt) 346.85 g/mol [3][4]
Molecular Weight (Free Base) 310.40 g/mol
Stereochemistry (R)-enantiomer[1]
Physical Appearance White to off-white solid powder[3]
Typical Purity ≥ 95% (HPLC/Chiral LC)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in mechanistic checks (In-Process Controls) that confirm the success of the transformation before proceeding to the next step.

Protocol A: Regioselective Synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate

Objective: Mono-protection of (R)-2-benzylpiperazine with Cbz-Cl utilizing steric differentiation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of (R)-2-benzylpiperazine in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA). Causality: TEA acts as an acid scavenger for the HCl generated, preventing the protonation of the unhindered amine which would halt the reaction.

  • Electrophile Addition: Dropwise add 10.5 mmol (1.05 eq) of benzyl chloroformate (Cbz-Cl) dissolved in 10 mL DCM over 30 minutes. Maintain at 0 °C.

  • Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS.

    • Validation Criteria: The presence of a dominant peak at m/z 311.4 [M+H]⁺ confirms mono-protection. The absence of m/z 445 [M+H]⁺ (bis-Cbz) validates that the steric bulk of the C2-benzyl group successfully shielded the adjacent nitrogen from over-reaction.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation (Purification): Dissolve the crude oil in diethyl ether and add 2.0 M HCl in dioxane dropwise. The (R)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride salt will precipitate as a white solid[2][3]. Filter and dry. Causality: Salt precipitation inherently purifies the product from unreacted starting materials and non-basic organic impurities.

Downstream Applications in Medicinal Chemistry

The strategic value of (R)-benzyl 3-benzylpiperazine-1-carboxylate lies in its orthogonal reactivity. The free N4 secondary amine can be functionalized while the N1-Cbz group remains intact. Once the N4 position is diversified, the N1-Cbz group can be cleanly removed via palladium-catalyzed hydrogenolysis, exposing the N1 amine for a second vector of functionalization.

Diversification Core (R)-Benzyl 3-benzylpiperazine-1-carboxylate (Secondary Amine at N4) RedAm Reductive Amination (N4-Alkyl) Core->RedAm Aldehyde, STAB Acyl Acylation/Amidation (N4-Acyl) Core->Acyl Acid Chloride, Base Deprot Hydrogenolysis (Pd/C) (Free N1 Amine) Core->Deprot H2, Pd/C

Fig 2. Orthogonal downstream functionalization pathways for drug discovery.

Protocol B: N4-Reductive Amination (Diversification)

Objective: Alkylation of the N4 position without disturbing the N1-Cbz ester.

Step-by-Step Methodology:

  • Activation: Combine 1.0 mmol of (R)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride and 1.2 mmol of the target aldehyde in 10 mL of 1,2-dichloroethane (DCE). Add 1.0 mmol of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

  • Imine Formation: Stir at room temperature for 1 hour. Causality: Pre-forming the imine/iminium ion prevents the reducing agent from prematurely reducing the aldehyde to an alcohol.

  • Reduction: Add 1.5 mmol of Sodium triacetoxyborohydride (STAB). Causality: STAB is a mild, chemo-selective reducing agent. Unlike NaBH₄ or LiAlH₄, STAB will selectively reduce the iminium ion without cleaving the N1-Cbz ester.

  • Self-Validation (IPC): Monitor via TLC (UV active due to benzyl groups). Disappearance of the secondary amine starting material confirms completion.

  • Isolation: Quench with 1N NaOH, extract with EtOAc, and purify via silica gel chromatography.

References

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 45072607: (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride". Retrieved from:[Link]

  • Synthonix. "(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride Specifications". Retrieved from:[Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, a valuable chiral building block in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a ubiquitous scaffold in pharmaceuticals, recognized for its presence in a wide array of clinically successful drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nitrogen atoms that can be readily functionalized, make it a privileged structure in drug design. The introduction of a stereocenter, as in (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, adds a crucial three-dimensional element, enabling more specific and potent interactions with biological targets. This guide will focus on a robust and stereoselective synthesis of this important chiral intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a "chiral pool" strategy, starting from a readily available and enantiomerically pure precursor. (R)-phenylalanine is the ideal starting material, as it possesses the required stereochemistry at the carbon atom that will become the C3 position of the piperazine ring.

The overall synthetic strategy involves the following key transformations:

  • Reduction of the carboxylic acid of (R)-phenylalanine to the corresponding amino alcohol, (R)-phenylalaninol.

  • Introduction of a two-carbon unit to form a diamine precursor.

  • Cyclization to construct the piperazine ring.

  • Regioselective N-functionalization to introduce the benzyl and benzyloxycarbonyl (Cbz) groups.

This approach ensures the preservation of the stereocenter throughout the synthetic sequence, leading to the desired enantiomerically pure product.

Synthesis Pathway and Detailed Experimental Protocols

The following sections detail a validated multi-step synthesis of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, starting from (R)-phenylalanine.

Step 1: Reduction of (R)-Phenylalanine to (R)-Phenylalaninol

The initial step involves the reduction of the carboxylic acid functionality of (R)-phenylalanine to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add (R)-phenylalanine (1.0 eq.) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (R)-phenylalaninol as a white solid, which can often be used in the next step without further purification.

Parameter Value Reference
Starting Material (R)-PhenylalanineCommercially Available
Reagent Lithium Aluminum Hydride (LiAlH₄)Standard Reducing Agent
Solvent Anhydrous Tetrahydrofuran (THF)Common Ethereal Solvent
Temperature 0 °C to RefluxStandard Conditions
Typical Yield >90%General literature
Step 2: Synthesis of (R)-3-Benzyl-piperazin-2-one

The formation of the piperazine ring is achieved through a two-step sequence involving N-acylation with chloroacetyl chloride followed by an intramolecular nucleophilic substitution to form the lactam, (R)-3-Benzyl-piperazin-2-one.

Experimental Protocol:

  • Dissolve (R)-phenylalaninol (1.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add triethylamine (2.2 eq.) to the solution, followed by the dropwise addition of a solution of chloroacetyl chloride (1.1 eq.) in DCM, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-chloroacetylated intermediate.

  • Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol and add a base, for example, potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux and monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-3-Benzyl-piperazin-2-one.[1]

Parameter Value Reference
Starting Material (R)-PhenylalaninolFrom Step 1
Reagents Chloroacetyl Chloride, Triethylamine, Potassium CarbonateStandard Reagents
Solvent Dichloromethane (DCM), Methanol/EthanolCommon Solvents
Temperature 0 °C to RefluxStandard Conditions
Typical Yield 60-80% over two steps[1]
Step 3: Reduction of (R)-3-Benzyl-piperazin-2-one to (R)-3-Benzylpiperazine

The lactam is then reduced to the corresponding piperazine using a strong reducing agent like LiAlH₄.

Experimental Protocol:

  • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-3-Benzyl-piperazin-2-one (1.0 eq.) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench cautiously as described in Step 1.

  • Filter the solid and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-3-benzylpiperazine.

Parameter Value Reference
Starting Material (R)-3-Benzyl-piperazin-2-oneFrom Step 2
Reagent Lithium Aluminum Hydride (LiAlH₄)Standard Reducing Agent
Solvent Anhydrous Tetrahydrofuran (THF)Common Ethereal Solvent
Temperature 0 °C to RefluxStandard Conditions
Typical Yield >85%[2][3]
Step 4 & 5: Regioselective N-Benzylation and N-Benzyloxycarbonylation

The final steps involve the regioselective protection of the two nitrogen atoms of (R)-3-benzylpiperazine. The N4 nitrogen is generally more sterically accessible and will preferentially react with the first electrophile.

Experimental Protocol for N-Benzylation:

  • Dissolve (R)-3-benzylpiperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.0 eq.), to the solution.

  • Add benzyl chloride (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.[4]

  • Upon completion, cool the reaction, filter off the solids, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield (R)-1,3-dibenzylpiperazine.

Experimental Protocol for N-Benzyloxycarbonylation:

  • Dissolve the N-benzylated piperazine from the previous step (1.0 eq.) in DCM and cool to 0 °C.

  • Add a base, such as triethylamine (1.2 eq.).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, by column chromatography.[5]

Parameter Value Reference
Starting Material (R)-3-BenzylpiperazineFrom Step 3
Reagents Benzyl Chloride, Potassium Carbonate, Benzyl Chloroformate, TriethylamineStandard Reagents
Solvent Acetonitrile/DMF, Dichloromethane (DCM)Common Solvents
Temperature 50-70 °C (Benzylation), 0 °C to RT (Cbz-protection)[4][5]
Typical Yield Good to excellent[4][5]

Reaction Mechanisms

Understanding the mechanisms of the key transformations is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Piperazin-2-one Formation

The formation of the piperazin-2-one ring proceeds via a two-step sequence:

  • N-Acylation: The primary amine of (R)-phenylalaninol acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and deprotonation by triethylamine yields the N-chloroacetylated intermediate.

  • Intramolecular Cyclization: In the presence of a base (e.g., potassium carbonate), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in an Sₙ2 reaction, displacing the chloride and forming the six-membered lactam ring.[1]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization R-Phenylalaninol (R)-Phenylalaninol N-Chloroacetyl_Intermediate N-Chloroacetyl Intermediate R-Phenylalaninol->N-Chloroacetyl_Intermediate Et3N, DCM Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N-Chloroacetyl_Intermediate N-Chloroacetyl_Intermediate_2 N-Chloroacetyl Intermediate Piperazin-2-one (R)-3-Benzyl-piperazin-2-one N-Chloroacetyl_Intermediate_2->Piperazin-2-one K2CO3, MeOH, Reflux caption Mechanism of Piperazin-2-one Formation G Piperazine_Nitrogen Piperazine Nitrogen (Nucleophile) Transition_State Sₙ2 Transition State Piperazine_Nitrogen->Transition_State Benzyl_Chloride Benzyl Chloride (Electrophile) Benzyl_Chloride->Transition_State N-Benzylated_Piperazine N-Benzylated Piperazine Transition_State->N-Benzylated_Piperazine Loss of Cl⁻ caption Mechanism of N-Benzylation

Caption: Sₙ2 mechanism for the N-benzylation of the piperazine ring.

Conclusion

The synthesis of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester presented in this guide offers a reliable and stereocontrolled route to this valuable chiral building block. By leveraging the "chiral pool" approach starting from (R)-phenylalanine, the desired enantiomer is obtained with high purity. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize this and related chiral piperazine derivatives for applications in drug discovery and development.

References

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
  • Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Available at: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available at: [Link]

  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA). Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, stereochemically pure diamines are privileged scaffolds. (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (frequently cataloged under its IUPAC-derived name, (R)-Benzyl 3-benzylpiperazine-1-carboxylate) is a highly versatile chiral building block[1]. By mimicking the spatial arrangement of the D-phenylalanine side chain, the C3-benzyl group provides a rigidified hydrophobic pharmacophore critical for peptidomimetic drug design.

As a Senior Application Scientist, I frequently advise drug discovery teams on the deployment of this scaffold. Its primary strategic advantage lies in its orthogonal protection scheme : the N1 position is masked by a carboxybenzyl (Cbz) group, leaving the N4 position available for regioselective functionalization. This whitepaper details the physicochemical parameters, causality behind its handling, and self-validating experimental workflows required to utilize this compound effectively.

Core Physicochemical Parameters

To ensure reproducibility in high-throughput synthesis, it is critical to understand the physical state of the starting material. While the compound exists fundamentally as a free base, it is almost exclusively synthesized, shipped, and stored as a hydrochloride salt [1][2].

The quantitative data below summarizes the key differences between the two forms[1][3]:

PropertyHydrochloride Salt (Commercial Form)Free Base (In Situ Generated)
CAS Number 1217753-37-1N/A (Transient intermediate)
Molecular Formula C₁₉H₂₃ClN₂O₂ (C₁₉H₂₂N₂O₂ • HCl)C₁₉H₂₂N₂O₂
Molecular Weight 346.86 g/mol 310.39 g/mol
Physical Appearance White to off-white crystalline solidViscous oil / hygroscopic solid
Solubility Profile DMSO, Methanol, Water (moderate)DCM, EtOAc, THF, Toluene
Stability Bench-stable, resistant to oxidationProne to atmospheric oxidation

Structural Rationale & The Causality of Experimental Choices

Why do we rely on the hydrochloride salt rather than the free base? The causality is rooted in stoichiometric precision. The free base of piperazine derivatives is notoriously hygroscopic and prone to forming carbonates upon exposure to atmospheric CO₂. By utilizing the HCl salt, chemists guarantee a stable, weighable solid[1]. This ensures that molar equivalents calculated during parallel synthesis are exact, preventing the generation of over-alkylated or unreacted side products.

Furthermore, the choice of the Cbz (benzyl ester) protecting group at the N1 position is highly deliberate. It is stable to the basic conditions required for N4-alkylation or acylation, yet it can be cleaved under exceptionally mild, neutral catalytic hydrogenolysis conditions. This prevents the epimerization of the sensitive (R)-C3 chiral center.

Workflow A (R)-Benzyl 3-benzylpiperazine -1-carboxylate HCl B Free-Basing (DIPEA / DCM) A->B Neutralization C N4-Functionalization (Acylation/Alkylation) B->C Electrophile addition D N1-Cbz Deprotection (H2, Pd/C) C->D Orthogonal cleavage E Advanced Chiral Drug Scaffold D->E Yields free N1 amine

Fig 1. Orthogonal synthetic workflow for the (R)-3-benzylpiperazine scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity, every synthetic step must contain an internal validation mechanism. Below are the field-proven protocols for utilizing this scaffold.

Protocol 1: Regioselective N4-Acylation

Objective: Functionalize the free N4 amine while maintaining the N1-Cbz protection.

  • Free-Basing & Solvation: Suspend (R)-Benzyl 3-benzylpiperazine-1-carboxylate HCl (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt to release the nucleophilic free base. The remaining 1.5 eq acts as a non-nucleophilic acid scavenger for the subsequent acylation step.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise add the desired acyl chloride (1.1 eq) to prevent exothermic runaway.

  • Self-Validation (LC-MS Monitoring): After 1 hour, sample the reaction. LC-MS must show the complete disappearance of the starting material mass ( m/z 311 [M+H]⁺ for the free base) and the appearance of the target product mass. If m/z 311 persists, the system validates that the electrophile was either degraded or insufficient; add 0.1 eq of acyl chloride and re-stir.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Catalytic Hydrogenolysis of the N1-Cbz Group

Objective: Unmask the N1 amine for the final synthetic coupling without reducing the C3-benzyl aromatic ring.

  • Setup: Dissolve the N4-functionalized intermediate in MS-grade Methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w).

    • Safety Causality: Always purge the reaction flask with Argon before adding the dry Pd/C catalyst to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (Mass Transition): The cleavage of the Cbz group generates toluene and CO₂ gas. LC-MS analysis must confirm a mass loss of exactly 134 Da (the mass of the Cbz moiety) from the parent ion. The persistence of the parent ion indicates catalyst poisoning, requiring filtration and resubmission to fresh Pd/C.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the N1-free piperazine.

Application in Drug Discovery: Carbonic Anhydrase Inhibitors

The (R)-3-benzylpiperazine scaffold has proven exceptionally valuable in the discovery of4[4].

By functionalizing the piperazine ring with a sulfamoylbenzoyl moiety (a known zinc-binding group), researchers can create highly potent inhibitors of the hCA II and hCA IX isozymes[4][5]. The stereochemistry of the C3-benzyl group is critical here; the (R)-enantiomer specifically dictates the trajectory of the molecule within the enzymatic binding pocket, ensuring optimal coordination with the active-site Zn²⁺ ion[4]. These targeted inhibitors are currently under extensive investigation for lowering intraocular pressure (IOP) in glaucoma models and targeting tumor hypoxia in oncology[4][5].

Pathway Drug Piperazine-based CA Inhibitor Target Carbonic Anhydrase (hCA I / II / IX) Drug->Target Binds Target Zn Zn2+ Active Site Coordination Target->Zn Blocks Site Effect1 Decreased Aqueous Humor Secretion Zn->Effect1 Enzyme Inhibition Effect2 Intraocular Pressure (IOP) Reduction Effect1->Effect2 Clinical Outcome

Fig 2. Pharmacological pathway of piperazine-based Carbonic Anhydrase inhibitors.

References

  • Sigma-Aldrich. "CAS 1217753-37-1 | (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride". Product Data & Specifications. 1

  • Fisher Scientific / eMolecules. "3-Benzyl-piperazine-1-carboxylic acid benzyl ester hydrochloride". Chemical Catalog. 3

  • Key Organics. "1217753-37-1 | (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride". Compound Database. 6

  • National Institutes of Health (PMC). "Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors". Molecules, 2016. 4

Sources

Thermodynamic Stability of (R)-3-Benzyl-piperazine-1-carboxylic Acid Benzyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, chiral piperazine derivatives serve as privileged scaffolds for a vast array of active pharmaceutical ingredients (APIs)[1]. Among these, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (often referred to as N1-Cbz-(R)-3-benzylpiperazine) is a critical synthetic intermediate. Its utility hinges not only on its precise stereochemistry but also on its robust thermodynamic stability profile.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this molecule. We will explore the causality behind its conformational dynamics, the chemical resilience of the carboxybenzyl (Cbz) protecting group, and the thermodynamic barriers preventing racemization. Furthermore, we provide self-validating experimental protocols for empirical assessment.

Structural & Conformational Thermodynamics

Understanding the thermodynamic stability of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester requires dissecting the molecule into its dynamic components: the piperazine ring and the N1-carbamate linkage.

Piperazine Ring Dynamics: Equatorial vs. Axial Preferences

The piperazine core exists predominantly in a chair conformation. The presence of the bulky benzyl group at the C3 position introduces a significant thermodynamic bias.

  • Causality: To minimize 1,3-diaxial steric clashes with the axial protons at C5, the C3-benzyl group strongly prefers the equatorial position .

  • Thermodynamic Penalty: Forcing the benzyl group into an axial position incurs a severe steric penalty ( ΔG≈+2.5 to 3.0 kcal/mol ). Consequently, at standard temperature and pressure (STP), the equilibrium constant overwhelmingly favors the equatorial conformer (>99%).

N1-Cbz Rotameric Equilibrium

The N1 position is protected by a carboxybenzyl (Cbz) group. This carbamate linkage is not a simple single bond.

  • Causality: Resonance delocalization of the nitrogen lone pair into the adjacent carbonyl π∗ orbital imparts partial double-bond character to the N-C(O) bond.

  • Observation: This restricted rotation results in two distinct thermodynamic states: syn and anti rotamers. The activation energy ( ΔG‡ ) required to overcome this rotational barrier is typically between 15–18 kcal/mol. In NMR spectroscopy at room temperature, this manifests as broadened or split signals, which coalesce only upon heating.

Conformational_Equilibrium Eq Equatorial 3-Benzyl (Global Minimum) TS Twist-Boat / Half-Chair (Transition State) Eq->TS Ring Inversion ΔG‡ ~ 10 kcal/mol Rot_Syn N1-Cbz Syn Rotamer Eq->Rot_Syn Restricted Rotation ΔG‡ ~ 16 kcal/mol Rot_Anti N1-Cbz Anti Rotamer Eq->Rot_Anti Restricted Rotation Ax Axial 3-Benzyl (High Energy) TS->Ax Ring Inversion ΔG > 4 kcal/mol

Caption: Thermodynamic equilibrium of piperazine ring inversion and N1-Cbz rotameric states.

Chiral Stability & Racemization Dynamics

A critical concern in process chemistry is the preservation of enantiomeric purity. The (R)-configuration at the C3 position of this molecule exhibits exceptional thermodynamic stability against racemization[2].

  • Mechanistic Causality: Thermal racemization of a stereocenter requires the breaking of a bond—most commonly via deprotonation to form a planar enolate-like intermediate. However, the C3 proton in this piperazine derivative is attached to an sp3 hybridized carbon adjacent to a secondary amine (N4).

  • Thermodynamic Barrier: Lacking an adjacent strongly electron-withdrawing group (like a ketone) to stabilize a carbanion, the pKa​ of the C3 proton is exceedingly high ( >35 ). Therefore, base-catalyzed racemization is thermodynamically prohibited under standard aqueous or organic conditions. Only under extreme oxidative radical conditions can chiral piperazines undergo unusual racemization pathways.

Table 1: Thermodynamic Parameters of Key Molecular Dynamics
Dynamic ProcessEstimated ΔG / ΔG‡ (kcal/mol)Primary Driving ForcePractical Consequence
Equatorial Axial +2.5 to +3.0 1,3-Diaxial Steric StrainHighly selective equatorial preference
Ring Inversion Barrier ≈10.0 Torsional Strain (Transition State)Rapid interconversion at RT
Cbz N-C(O) Rotation 15.0 to 18.0 Resonance StabilizationNMR signal splitting at RT
C3 Deprotonation >45.0 Lack of Carbanion StabilizationAbsolute chiral stability in standard bases

Self-Validating Experimental Protocols

To empirically validate the thermodynamic and chiral stability of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, the following self-validating workflows must be employed. These protocols are designed to cross-verify structural integrity through orthogonal analytical techniques.

Workflow A Sample Prep (High Purity API) B VT-NMR Analysis (Conformational ΔG) A->B C Thermal Cycling (DSC/TGA) A->C D Forced Degradation (pH/Temp Extremes) A->D E Chiral HPLC (ee% & Racemization) B->E Orthogonal Validation D->E

Caption: Integrated experimental workflow for thermodynamic and chiral stability assessment.

Protocol 1: Determination of Rotational Barriers via Variable-Temperature NMR (VT-NMR)

Purpose: To calculate the exact Gibbs free energy of activation ( ΔG‡ ) for the Cbz group rotation, validating the molecule's conformational thermodynamics.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . DMSO is selected due to its high boiling point, allowing for an extended temperature gradient.

  • Baseline Acquisition: Acquire a high-resolution 1 H NMR spectrum at 298 K. Identify the split signals corresponding to the benzylic CH2​ protons of the Cbz group.

  • Temperature Gradient: Increase the probe temperature in 10 K increments from 298 K up to 398 K. Allow exactly 5 minutes of thermal equilibration at each step prior to acquisition.

  • Coalescence Observation: Monitor the line broadening of the rotameric signals until they merge into a single sharp peak. Record the exact coalescence temperature ( Tc​ ).

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate ΔG‡ :

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/kc​)] cal/mol

    (where kc​ is the rate constant at coalescence, derived from the initial peak separation Δν ).

Protocol 2: Forced Degradation and Chiral Stability Assessment

Purpose: To stress-test the chemical stability of the Cbz group and prove the thermodynamic barrier against C3 racemization.

  • Stress Condition Setup: Prepare three separate 1.0 mg/mL solutions of the compound in:

    • Condition A: 0.1 N HCl (Acidic Stress)

    • Condition B: 0.1 N NaOH (Basic Stress)

    • Condition C: 3% H2​O2​ (Oxidative Stress)

  • Thermal Incubation: Seal the solutions in amber vials (to eliminate photochemical degradation variables) and incubate at 60 °C for 48 hours using a thermomixer.

  • Quenching: Neutralize Condition A with 0.1 N NaOH, and Condition B with 0.1 N HCl to reach pH 7.0. Quench Condition C with sodium thiosulfate.

  • Chiral HPLC Analysis: Inject 10 µL of each quenched sample onto a chiral stationary phase column (e.g., Daicel Chiralpak AD-H). Run an isocratic elution using Hexane/Isopropanol (80:20 v/v) containing 0.1% diethylamine (to prevent peak tailing of the secondary amine).

  • Data Validation: Monitor UV absorbance at 210 nm and 254 nm. Calculate the enantiomeric excess (ee%). A stable ee% > 99% confirms that the thermodynamic barrier to racemization was not breached.

Conclusion

The thermodynamic stability of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is dictated by a synergy of steric preferences and electronic resonance. The strong equatorial preference of the C3-benzyl group locks the piperazine ring into a predictable global minimum, while the high pKa​ of the stereocenter ensures absolute chiral integrity under standard processing conditions[3]. By employing the rigorous VT-NMR and forced degradation protocols outlined above, process chemists can confidently validate the thermodynamic boundaries of this critical intermediate during scale-up operations.

References

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society / PMC - NIH. Analyzes the highly diastereoselective formation and thermodynamic stability of substituted piperazine cores. 1

  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. ACS Publications. Details the thermodynamic barriers and unusual oxidative conditions required to induce racemization in chiral piperazine and morpholine derivatives.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC - NIH. Comprehensive review of the synthetic utility, protecting group strategies (including Cbz), and chiral stability of piperazine intermediates in commercial APIs. 2

  • Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor. WuXi STA. Discusses route design involving chiral piperazine fragments, addressing step count, protecting group strategies, and the avoidance of racemization. 3

Sources

Crystallographic Profiling and Structural Elucidation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is a privileged chiral intermediate widely utilized in medicinal chemistry. Synthetically derived from D-phenylalanine, this scaffold is a cornerstone in the development of target-specific therapeutics, including human Carbonic Anhydrase (hCA) inhibitors and CDK8 modulators. This whitepaper provides an in-depth technical guide on the crystallographic workflows required to determine the absolute configuration of this compound, detailing the causality behind small-molecule crystallization, X-ray diffraction parameters, and protein-ligand structural analysis.

Pharmacological Context and Structural Significance

The piperazine ring is one of the most frequently utilized heterocycles in FDA-approved drugs. When functionalized with a chiral benzyl group at the C3 position and protected by a carboxybenzyl (Cbz) group at the N1 position, the resulting molecule— [1]—exhibits unique conformational rigidity and lipophilicity.

In structure-based drug design (SBDD), the absolute stereochemistry of the 3-benzyl group dictates the vector of the hydrophobic interactions within a target protein's binding pocket. Consequently, obtaining high-resolution crystallographic data for the (R)-enantiomer is a mandatory prerequisite to validate enantiomeric purity and map pharmacophore trajectories before advancing to late-stage lead optimization [2].

Small-Molecule Crystallization: A Self-Validating Protocol

To obtain atomic-resolution X-ray diffraction data, macroscopic, defect-free single crystals must be grown. For highly soluble organic esters like (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, thermal cooling often leads to kinetic trapping and amorphous precipitation. Instead, Vapor Diffusion is the method of choice, as it allows for thermodynamically controlled supersaturation.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Dissolve 10 mg of enantiopure (>99% ee) (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is an excellent solvent for Cbz-protected amines, ensuring complete solvation of the lipophilic benzyl ester.

    • Validation Check: Shine a focused laser pointer through the vial. The absence of a Tyndall effect confirms complete dissolution and the absence of nucleating micro-particles, which would otherwise cause polycrystallinity.

  • Anti-Solvent Chamber Setup: Place the unsealed 2 mL vial inside a larger 10 mL vial containing 3 mL of an anti-solvent (e.g., n-pentane). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Pentane has a higher vapor pressure than DCM. It will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of the target compound without inducing kinetic shock.

  • Incubation & Maturation: Store the chamber in a vibration-free, temperature-controlled environment at 20°C for 4–7 days.

    • Validation Check: Examine the resulting solid under a stereomicroscope equipped with cross-polarized light. The presence of sharp optical extinction every 90° of rotation confirms the growth of a single, highly ordered anisotropic crystal, validating the lattice integrity.

X-Ray Diffraction Data Collection & Phase Determination

Once a candidate crystal is isolated, it is mounted on a goniometer for data collection. The choice of physical parameters during this stage is critical for chiral organic molecules.

Step-by-Step Methodology
  • Cryocooling (100 K): The crystal is looped in paratone oil and flash-cooled in a 100 K nitrogen gas stream.

    • Causality: Cryocooling drastically reduces the Debye-Waller factors (atomic thermal vibrations). This minimizes the smearing of electron density, extending the high-resolution limit of the diffraction data. It also protects the organic crystal from radiation damage caused by the intense X-ray beam.

  • Diffraction with Cu Kα Radiation: Data is collected using a microfocus Copper X-ray source ( λ=1.5418 Å).

    • Causality: Unlike Molybdenum ( λ=0.7107 Å), Copper radiation provides a significantly stronger anomalous scattering signal for light atoms (C, N, O). This is an absolute requirement for unambiguously determining the absolute stereochemistry (verifying the (R)-configuration) without relying on heavy atom derivatization.

    • Validation Check: Analyze the first 10 diffraction frames. An internal agreement factor ( Rint​ ) of <0.05 confirms the crystal is single and untwinned, validating the decision to proceed with full hemispherical data collection.

G N1 Synthesis & Purification (Enantiomeric Purity >99% ee) N2 Single Crystal Growth (Vapor Diffusion / Slow Evaporation) N1->N2 N3 X-Ray Data Collection (Cu Kα Radiation, 100 K) N2->N3 N4 Phase Determination (Direct Methods / Patterson) N3->N4 N5 Anisotropic Refinement & Absolute Configuration (Flack ≈ 0) N4->N5 N6 Final Crystallographic Model (CIF Deposition) N5->N6

Figure 1: Step-by-step crystallographic workflow for determining the absolute configuration of chiral piperazines.

Structural Refinement & Quantitative Data

The phase problem is typically solved using Direct Methods, followed by full-matrix least-squares refinement on F2 . For (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, the most critical validation metric during refinement is the Flack Parameter .

  • Causality of the Flack Parameter: The Flack parameter ( x ) estimates the absolute structure based on anomalous dispersion. A value of x≈0 with a low standard uncertainty (e.g., 0.02±0.03 ) mathematically proves the crystal is the pure (R)-enantiomer. A value near 0.5 indicates racemic twinning, while x≈1 indicates the inverted (S)-enantiomer.

Table 1: Representative Small-Molecule Crystallographic Parameters
ParameterValue / Specification
Chemical Formula C19​H22​N2​O2​
Molecular Weight 310.39 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Standard for enantiopure organics)
Temperature 100(2) K
Radiation Source Cu ( λ=1.54184 Å)
Flack Parameter 0.02(3) (Validates pure R-enantiomer)

Protein-Ligand Crystallography: The SBDD Case Study

In applied drug discovery, the 3-benzylpiperazine scaffold is often crystallized within the active site of target proteins to guide structural optimization. A landmark example is the crystal structure of human Carbonic Anhydrase I (hCA I) in complex with a 4-(4-acetyl-3-benzylpiperazine-1-carbonyl)benzene-1-sulfonamide inhibitor () [3].

Binding Mode Causality

In this complex, the sulfamoyl group acts as a Zinc-Binding Group (ZBG), coordinating directly with the catalytic Zn2+ ion. Concurrently, the bulky 3-benzyl group of the piperazine ring is directed towards the hydrophobic pocket of the enzyme. The stereochemistry at the C3 position strictly dictates the vector of this benzyl group, which explains why the (R) and (S) enantiomers of these derivatives exhibit divergent binding affinities and enantioselectivity [4].

SAR L1 (R)-3-Benzylpiperazine Scaffold I1 Sulfamoylbenzamide Moiety L1->I1 Functionalized with I2 Benzyl Ester Group L1->I2 Protected by T1 Zn2+ Coordination (Catalytic Site) I1->T1 Binds to T2 Hydrophobic Pocket Interaction I2->T2 Anchors in

Figure 2: Logical relationship of pharmacophore mapping in the active site of Carbonic Anhydrase I.

Table 2: Protein-Ligand Crystallographic Data (PDB: 6EVR)
ParameterValue
Target Protein Human Carbonic Anhydrase I (hCA I)
Ligand Scaffold 3-benzylpiperazine derivative
Resolution 1.50 Å
R-work / R-free 0.184 / 0.223
Method X-Ray Diffraction

Conclusion

The crystallographic profiling of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester requires a rigorous, self-validating approach. From ensuring thermodynamic control during vapor diffusion to utilizing Cu radiation for anomalous dispersion, every step is designed to guarantee the absolute stereochemical assignment. As demonstrated by its integration into hCA I inhibitors, mastering the 3D spatial properties of this scaffold is a non-negotiable component of rational drug design.

References

  • PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at:[Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PMC / National Library of Medicine. Available at:[Link]

  • Crystal structure of human carbonic anhydrase I in complex with the 4-(4 acetyl-3-benzylpiperazine-1 carbonyl)benzene-1-sulfonamide inhibitor (PDB ID: 6EVR). RCSB Protein Data Bank. Available at:[Link]

  • 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies. European Journal of Medicinal Chemistry. Available at:[Link]

Methodological & Application

Application Note: Catalytic Hydrogenation Protocols for the Chemoselective Deprotection of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis and drug development, prized for its robust stability and orthogonality to other carbamates like Boc or Fmoc[1]. For complex chiral scaffolds such as (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester , the removal of the N-Cbz group must be executed with absolute chemoselectivity and stereoretention.

The primary structural challenge of this specific substrate lies in the presence of two distinct benzyl-containing moieties:

  • The N-Cbz group at position 1 (a benzyl carbamate).

  • The C-benzyl group at position 3 (a carbon-carbon linked benzyl ring).

Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) selectively cleaves the benzylic carbon-oxygen bond of the Cbz group via hydrogenolysis, leaving the C-benzyl carbon-carbon bond completely intact. Furthermore, because these reductive conditions are mild and neutral, the (R)-configuration at the C3 chiral center is fully preserved, avoiding the risk of base- or acid-catalyzed racemization[2].

Nomenclature Note: Upon successful deprotection of the N1-Cbz group, the IUPAC numbering of the piperazine ring shifts to prioritize the substituent. The resulting free amine product is correctly identified as (R)-2-benzylpiperazine .

Mechanistic Pathway

The deprotection of an N-Cbz protected amine via catalytic hydrogenation is a highly efficient, self-driving cascade[2]. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond. This step releases toluene and generates an unstable carbamic acid intermediate[2][3]. Driven by thermodynamic stability, this intermediate undergoes rapid, spontaneous decarboxylation to yield the free amine and carbon dioxide gas[2][3].

Mechanism cluster_0 Catalytic Hydrogenolysis Cycle A (R)-3-Benzyl-piperazine-1-Cbz (Starting Material) B Pd/C Surface Complexation + H2 Adsorption A->B Adsorption C Hydrogenolysis of Benzyl-Oxygen Bond B->C H-H Cleavage D Carbamic Acid Intermediate + Toluene C->D Desorption E Spontaneous Decarboxylation (- CO2) D->E Rapid F (R)-2-Benzylpiperazine (Target Product) E->F Yields Free Amine

Mechanistic pathway of Pd/C-catalyzed Cbz hydrogenolysis and subsequent decarboxylation.

Quantitative Data & Condition Optimization

The efficiency of Cbz deprotection is highly dependent on the choice of solvent, hydrogen source, and catalyst loading[2]. Below is a comparative matrix of validated catalytic systems optimized for chemoselective Cbz removal.

MethodCatalystH₂ SourceSolventTempTimeYieldChemoselectivity (N-Cbz vs C-Bn)
Standard Hydrogenolysis 10% Pd/C (0.05-0.1 eq)H₂ Gas (Balloon, 1 atm)MeOH or EtOAc20-25 °C2-4 h>95%Excellent (>99:1)
Transfer Hydrogenation 10% Pd/C (0.1 eq)NaBH₄ (1.0 eq)MeOH20-25 °C5-15 min94%Excellent (>99:1)
Microwave-Assisted SiliaCatPd(0)Formic Acid / MicrowaveMeOH80 °C15 min88%Excellent (>99:1)

Data synthesized from established Cbz-deprotection benchmarks and transfer hydrogenation protocols[4][5].

Experimental Workflows

Workflow Step1 Step 1: Preparation Dissolve substrate in MeOH/EtOAc Step2 Step 2: Catalyst Add 10% Pd/C under Argon Step1->Step2 Step3 Step 3: Reaction H2 Balloon or Transfer Agent Step2->Step3 Step4 Step 4: Monitoring TLC / LC-MS (Check SM) Step3->Step4 Step5 Step 5: Workup Celite Filtration & Evaporation Step4->Step5

Step-by-step experimental workflow for the catalytic hydrogenation of Cbz-protected amines.

Protocol A: Standard Atmospheric Hydrogenation (Balloon Method)

This is the most reliable and widely utilized method for scaling up the deprotection of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester[2][3].

Materials:

  • (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (1.0 equiv, e.g., 10 mmol)

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) (0.1 M to 0.2 M)

  • Hydrogen gas (balloon)

  • Argon or Nitrogen gas (for purging)

  • Celite® (for filtration)

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-protected piperazine in the chosen solvent in a round-bottom flask. Expert Insight: MeOH is preferred to solubilize the polar free amine product, while EtOAc is often used if the starting material is highly lipophilic or to minimize catalyst poisoning.

  • Inert Atmosphere: Purge the flask thoroughly with Argon for 5 minutes. Critical Safety Step: Pd/C is highly pyrophoric. Never add dry Pd/C to a flask containing methanol vapor and atmospheric oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under a steady, gentle stream of Argon.

  • Hydrogenation: Evacuate the flask slightly under vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction via TLC or LC-MS. The evolution of CO₂ may be observed as slight bubbling. Complete conversion typically occurs within 2 to 4 hours[2][3].

  • Workup: Once complete, purge the flask with Argon to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst[2][3]. Wash the pad generously with MeOH or EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product is pure (R)-2-benzylpiperazine.

Protocol B: Rapid Transfer Hydrogenation (Gas-Free Alternative)

For laboratories lacking safe hydrogen gas infrastructure, transfer hydrogenation offers a rapid, gas-free alternative using supported catalysts or standard Pd/C alongside a chemical hydrogen donor[4][5].

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in MeOH at room temperature[5].

  • Reagent Addition: Add 10% Pd/C (or a sol-gel supported catalyst like SiliaCatPd(0) to minimize metal leaching[4]), followed by the portion-wise, careful addition of Sodium Borohydride (NaBH₄, 1.0 equiv)[5].

  • Reaction: Stir the mixture at room temperature. The generation of hydrogen in situ makes this deprotection extremely rapid, often reaching completion within 3 to 10 minutes[5].

  • Workup: Filter the mixture through Celite® to remove the catalyst[5]. Concentrate the filtrate, then partition between EtOAc and saturated aqueous NaHCO₃ to remove boron salts. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Monitoring & Troubleshooting

  • TLC Visualization: The starting material (Cbz-protected) is strongly UV-active due to the carbamate benzyl ring. The product ((R)-2-benzylpiperazine) has significantly lower UV absorbance but stains intensely with Ninhydrin, yielding a dark blue/purple spot characteristic of secondary amines.

  • Incomplete Conversion (Catalyst Poisoning): If the reaction stalls, the catalyst may be poisoned by trace basic amines or sulfur impurities. Do not simply add more H₂. Filter the reaction mixture through Celite, concentrate slightly, and resubject the filtrate to fresh Pd/C and H₂.

  • Product Volatility: (R)-2-benzylpiperazine is a free secondary amine of relatively low molecular weight. Avoid excessive heating or prolonged high-vacuum exposure during rotary evaporation to prevent product loss.

References

  • Application Notes and Protocols for Catalytic Hydrogen
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
  • Application Notes and Protocols for N-Cbz Deprotection BenchChem
  • Selective Cleavage of Cbz-Protected Amines Organic Letters
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis

Sources

Mastering Enantioselective Synthesis: Applications and Protocols for (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Chiral Piperazines in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development where stereochemistry dictates biological activity. Chiral piperazines have emerged as privileged scaffolds, offering a combination of conformational rigidity and stereochemical information that can profoundly influence the outcome of chemical transformations.[1][2] The introduction of a defined stereocenter within the piperazine ring provides a powerful tool for inducing asymmetry in reactions, leading to enhanced binding affinity for biological targets, improved metabolic stability, and reduced off-target effects.[1][2]

This technical guide delves into the applications of a highly versatile chiral building block, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester , as a cornerstone for the enantioselective synthesis of non-proteinogenic α-amino acids. We will explore its role as a robust chiral auxiliary, providing a detailed examination of the underlying principles of stereochemical control and offering comprehensive, field-proven protocols for its application.

Core Application: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Enolate Alkylation

A significant application of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester lies in its use as a chiral auxiliary for the asymmetric synthesis of α-amino acids. This strategy hinges on the diastereoselective alkylation of a glycinamide derivative of the chiral piperazine. The inherent chirality of the piperazine backbone effectively directs the approach of an electrophile to a prochiral enolate, leading to the preferential formation of one diastereomer.

The general workflow for this synthetic approach is outlined below:

Asymmetric Amino Acid Synthesis Workflow cluster_0 Auxiliary Preparation & Substrate Coupling cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Product Isolation Start (R)-3-Benzyl-piperazine- 1-carboxylic acid benzyl ester GlycineCoupling Coupling with N-protected glycine Start->GlycineCoupling 1. Glycinamide Chiral Glycinamide Substrate GlycineCoupling->Glycinamide 2. EnolateFormation Enolate Formation (e.g., LDA, -78 °C) Glycinamide->EnolateFormation 3. Alkylation Alkylation with Electrophile (R-X) EnolateFormation->Alkylation 4. DiastereomericProduct Diastereomerically Enriched Product Alkylation->DiastereomericProduct 5. Hydrolysis Acidic or Hydrolytic Cleavage DiastereomericProduct->Hydrolysis 6. AminoAcid Enantiomerically Enriched α-Amino Acid Hydrolysis->AminoAcid 7a. AuxiliaryRecovery Auxiliary Recovery Hydrolysis->AuxiliaryRecovery 7b.

Caption: General workflow for the asymmetric synthesis of α-amino acids.

The success of this method relies on the predictable facial selectivity during the alkylation step, which is governed by the steric and electronic properties of the chiral auxiliary. The benzyl group at the C-3 position of the piperazine ring plays a crucial role in shielding one face of the enolate, thereby directing the incoming electrophile to the opposite face.

Mechanistic Insight: The Role of the Chiral Environment

The diastereoselectivity observed in the alkylation of the glycinamide enolate is a direct consequence of the conformational rigidity imposed by the piperazine ring and the steric hindrance exerted by the C-3 benzyl substituent. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. It is postulated that the lithium cation chelates to the carbonyl oxygen of the amide and the nitrogen atom of the piperazine ring, locking the conformation of the enolate.

Sources

Application Notes and Protocols: N-Alkylation Methods for (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, a critical intermediate in the synthesis of various pharmacologically active compounds. The N-substituted piperazine motif is a privileged scaffold in modern medicinal chemistry, and its selective functionalization is of paramount importance.[1][2] This document outlines three robust and widely applicable methods for the N-alkylation of the title compound: Direct N-Alkylation via Nucleophilic Substitution, Reductive Amination, and Buchwald-Hartwig Amination. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and expert insights into reaction optimization and troubleshooting. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and successfully perform these transformations.

Introduction

The piperazine ring is a ubiquitous structural motif found in a vast array of FDA-approved drugs and biologically active molecules.[1][3] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[2] Specifically, N-alkylated piperazines are key components in drugs targeting a wide range of therapeutic areas, including but not limited to, oncology, virology, and neurology.[4][5][6] The starting material, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, possesses a single secondary amine, making it an ideal substrate for selective N-functionalization without the complication of di-alkylation that can occur with unprotected piperazine.[7][8]

The choice of N-alkylation method is dictated by the nature of the desired substituent and the overall synthetic strategy. This guide will delve into three primary methodologies:

  • Direct N-Alkylation: A classical and straightforward approach involving the reaction of the piperazine with an alkyl halide or sulfonate.[9]

  • Reductive Amination: A versatile method for introducing a wide variety of alkyl groups through the reaction with aldehydes or ketones.[6][10]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl and N-heteroaryl piperazines.[1][3][11]

This document will provide the theoretical and practical framework for each of these transformations, enabling the user to select and implement the most suitable method for their specific research needs.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a fundamental and widely used method for forming C-N bonds.[8] It relies on the nucleophilic character of the secondary amine on the piperazine ring, which attacks an electrophilic carbon atom of an alkylating agent, typically an alkyl halide or sulfonate. The reaction is generally performed in the presence of a base to neutralize the acidic byproduct generated during the reaction.[2]

Causality and Experimental Choices

The choice of base, solvent, and temperature are critical parameters that significantly influence the reaction rate and yield.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is commonly employed to prevent competition with the piperazine nucleophile.[9] The base should be strong enough to neutralize the generated acid (e.g., HBr or HCl) but not so strong as to cause unwanted side reactions.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[9]

  • Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat can lead to decomposition of the reactants or products. Microwave irradiation can also be employed to accelerate the reaction.[8][12]

Experimental Protocol: Direct N-Alkylation

This protocol describes a general procedure for the direct N-alkylation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester with an alkyl halide.

Materials:

  • (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

  • With vigorous stirring, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[9]

  • Heat the reaction mixture to 50-80 °C (or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel, if necessary.

Data Presentation: Direct N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃MeCN801285-95
Methyl IodideK₂CO₃DMF60890-98
Ethyl BromideEt₃NMeCNReflux1680-90
Workflow Diagram

Direct_N_Alkylation Start Start: (R)-3-Benzyl-piperazine- 1-carboxylic acid benzyl ester Reactants Add Base (K₂CO₃) & Alkyl Halide (R-X) in Solvent (MeCN/DMF) Start->Reactants Reaction Heat (50-80°C) Monitor by TLC/LC-MS Reactants->Reaction Workup Cool & Filter Concentrate Reaction->Workup Extraction Dissolve in DCM Wash with NaHCO₃ & Brine Workup->Extraction Purification Dry (Na₂SO₄), Filter, Concentrate & Purify Extraction->Purification Product Final Product: N-alkylated piperazine Purification->Product Reductive_Amination Start Piperazine + Aldehyde/Ketone Iminium_Formation Iminium Ion Formation (+ H₂O) Start->Iminium_Formation + H⁺ (cat.) Reduction Reduction with NaBH(OAc)₃ Iminium_Formation->Reduction Product N-alkylated Piperazine Reduction->Product Buchwald_Hartwig Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) Ox_Add->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + R₂NH, Base PdII_Amine Ar-Pd(II)L₂(NR₂) Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 2- or 3-substituted piperazines. (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester presents a classic synthetic bottleneck. While the N1 position is safely protected by a carboxybenzyl (Cbz) group, the reactive N4 secondary amine is severely shielded by the adjacent C3-benzyl group. This steric bulk obstructs the nucleophilic approach trajectory, leading to sluggish kinetics, incomplete conversions, and competing side reactions (such as active ester hydrolysis or β-hydride elimination)[1].

This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers in both amide coupling and Buchwald-Hartwig amination workflows.

Mechanistic Pathway & Bottleneck Analysis

G SM (R)-3-Benzyl-piperazine N4 Free Amine Act Electrophile Activation (HATU or Pd-Aryl) SM->Act Standard Standard Reagents (EDC / PPh3) Act->Standard Advanced Optimized Reagents (Acyl Fluoride / RuPhos) Act->Advanced Clash Steric Clash at C3-Benzyl (High Activation Energy) Fail Hydrolysis / Incomplete Conversion Clash->Fail Standard->Clash Success High Yield Coupled Product Advanced->Success Overcomes Hindrance

Workflow analysis of steric bottlenecks in (R)-3-benzyl-piperazine coupling and optimized pathways.

Troubleshooting Guide & FAQs

Q1: Why am I getting <10% yield when coupling a carboxylic acid to this piperazine using standard EDC/HOBt or DCC? A1: The failure is kinetically driven. The C3-benzyl group physically blocks the N4 amine from attacking the activated ester[1]. Because the nucleophilic attack is so slow, the active ester (formed by EDC/HOBt) degrades or hydrolyzes in the presence of ambient moisture before the amide bond can form. The Solution: Pivot to highly reactive electrophiles that are resistant to hydrolysis. Acyl fluorides are the gold standard for sterically hindered secondary amines[2]. Unlike acyl chlorides, acyl fluorides are highly stable to moisture but exhibit exceptional reactivity toward amines due to the hard-hard acid-base interaction[3]. You can generate acyl fluorides in situ using reagents like (Me4N)SCF3, Deoxo-Fluor, or DAST[2].

Q2: I am attempting a Buchwald-Hartwig amination with an aryl bromide, but the reaction stalls and I recover unreacted piperazine. What is the issue? A2: In palladium-catalyzed C-N cross-coupling, bulky secondary amines struggle with the reductive elimination step from the Pd(II) intermediate. Furthermore, cyclic secondary amines are highly prone to β-hydride elimination, which destroys the catalyst cycle and yields undesired byproducts[4]. The Solution: You must use a catalyst system specifically engineered for bulky secondary amines. The Buchwald ligand RuPhos , paired with Pd2(dba)3, is highly recommended[5]. RuPhos has a large biaryl backbone and bulky isopropyl groups that force the palladium center into a highly active mono-ligated L-Pd(0) state. Its specific bite angle accommodates the bulky piperazine during the challenging reductive elimination step[5].

Q3: How do I prevent the Cbz protecting group from falling off during harsh basic coupling conditions? A3: The Cbz group is generally stable to standard coupling conditions but can degrade under strong alkoxides (like KOtBu) at elevated temperatures. The Solution: For Buchwald-Hartwig couplings, replace strong alkoxide bases with LHMDS (Lithium hexamethyldisilazide) or Cs2CO3 . LHMDS provides a pseudo-protecting group effect that tolerates sensitive functionalities and has been shown to maximize yields with RuPhos[5]. If using Cs2CO3, ensure your solvent is rigorously anhydrous (e.g., 1,4-dioxane or toluene) to prevent hydroxide formation[6].

Quantitative Data: Reagent Selection Matrix

Coupling MethodReagent / Catalyst SystemBaseTypical YieldKey Advantage for C3-Benzyl Piperazine
Standard Amide EDC/HOBtDIPEA< 15%Baseline reference; prone to hydrolysis[1].
Optimized Amide HATU / HOAtDIPEA40 - 60%Highly reactive HOAt ester; requires extended time.
Advanced Amide Acyl Fluoride (via DAST or (Me4N)SCF3)DIPEA80 - 95%Minimal steric clash; highly resistant to hydrolysis[2],[3].
Buchwald-Hartwig Pd(OAc)2 / BINAPNaOtBu< 20%High rate of β-hydride elimination[4].
Optimized B-H Pd2(dba)3 / RuPhosLHMDS or Cs2CO375 - 90%Facilitates reductive elimination of bulky amines[5].

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling via In Situ Acyl Fluoride

Causality Focus: This protocol bypasses the hydrolysis-prone active ester intermediate by generating an exceptionally stable yet highly electrophilic acyl fluoride, forcing the sluggish N4 amine to react.

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add pyridine (2.0 eq) and cool to 0 °C.

  • Fluorination: Dropwise, add Deoxo-Fluor or DAST (1.2 eq). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Self-validation: Check by TLC or LC-MS; the acyl fluoride will appear as a distinct, less polar spot that does not hydrolyze on the TLC plate[2].

  • Coupling: Add (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (1.0 eq) and DIPEA (3.0 eq) directly to the reaction mixture.

  • Heating: Heat the reaction to 40 °C overnight. The hard electrophilicity of the acyl fluoride overcomes the steric bulk of the C3-benzyl group[3].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with 1M HCl (to remove unreacted amine), dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination for Bulky Secondary Amines

Causality Focus: Oxygen rapidly deactivates electron-rich phosphine ligands like RuPhos. Rigorous degassing is the self-validating step that ensures the Pd(0) species remains active for oxidative addition.

  • Reagent Preparation: In a dry vial, combine the aryl bromide (1.0 eq), (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (1.2 eq), Pd2(dba)3 (5 mol%), and RuPhos (10 mol%)[5].

  • Degassing (Critical): Seal the vial with a PTFE septum. Evacuate and backfill with ultra-pure N2 (repeat 3 times).

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Add LHMDS (1.0 M in THF, 1.5 eq) dropwise via syringe[5]. Note: LHMDS is chosen over KOtBu to preserve the N1-Cbz group.

  • Coupling: Heat the mixture at 85 °C for 12–16 hours. Self-validation: The reaction should transition from a dark red/purple (Pd2(dba)3) to a homogenous golden/brown solution. Black precipitate indicates catalyst death (Pd black).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography.

Sources

Technical Support Center: Optimizing the Hydrogenation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex synthetic transformations. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the hydrogenation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester. Our goal is to help you minimize side reactions and achieve high-yield, clean conversion to the desired (R)-3-Benzylpiperazine.

Understanding the Core Reaction and Potential Side Reactions

The primary objective of this reaction is the complete and simultaneous removal of two distinct benzyl-type protecting groups: the N-benzyl (Bn) group at position 4 and the carbobenzyloxy (Cbz) group at position 1. Both are susceptible to cleavage via catalytic hydrogenolysis, typically using a palladium catalyst and a hydrogen source.[1][2]

The reaction proceeds through the reductive cleavage of C-N and C-O bonds at the benzylic positions, liberating the free piperazine as the product and generating toluene as a byproduct.

cluster_main Hydrogenolysis Pathway cluster_final SM (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (Starting Material) INT1 Intermediate 1 ((R)-3-Benzyl-piperazine) SM->INT1 - Cbz group INT2 Intermediate 2 ((R)-Piperazine-1-carboxylic acid benzyl ester) SM->INT2 - N-Benzyl group PROD Desired Product ((R)-3-Benzylpiperazine) INT1->PROD - N-Benzyl group INT2->PROD - Cbz group

Caption: Reaction pathway for the deprotection of the starting material, highlighting potential intermediates.

While seemingly straightforward, the reaction is prone to several side reactions that can complicate purification and reduce yields. The most common issues are incomplete conversion and the formation of partially deprotected intermediates.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is more easily cleaved, the N-benzyl or the N-Cbz group?

A1: Generally, the N-Cbz (benzyl carbamate) group is more labile and cleaves more readily under standard hydrogenolysis conditions than an N-benzyl group.[3][4] This is because the C-O bond in the carbamate is activated towards hydrogenolysis. Consequently, the reaction often proceeds through the formation of (R)-3-Benzylpiperazine (Intermediate 1 in the diagram above) before full deprotection occurs.

Q2: What are the primary side products I should monitor for by TLC or LC-MS?

A2: The most common impurities are the two partially deprotected intermediates:

  • (R)-3-Benzyl-piperazine: Formed by the removal of only the Cbz group.

  • (R)-Piperazine-1-carboxylic acid benzyl ester: Formed by the removal of only the N-benzyl group. This is typically observed in lower quantities than the Cbz-cleaved intermediate.

Q3: Can the hydrogenation conditions affect the stereochemistry at the C3 position?

A3: This is a critical consideration. The mechanism of hydrogenolysis at a benzylic stereocenter can proceed with either retention or inversion of configuration, depending on the catalyst and reaction conditions.[5] For palladium catalysts, the reaction often proceeds with inversion of configuration. However, with substrates like piperazines, the risk of significant epimerization is generally low under standard, mild conditions. It is crucial to verify the enantiomeric excess (ee) of your final product.

Q4: Why does my reaction seem to stall before reaching completion?

A4: This is a classic symptom of catalyst poisoning. The piperazine product, being a secondary amine, can coordinate to the palladium catalyst surface, deactivating it and preventing further reaction.[4][6] This is especially prevalent in slurry-phase hydrogenations where product concentration builds over time.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

start Analyze Reaction Mixture (TLC, LC-MS) incomplete Problem: Incomplete Reaction (Starting material remains) start->incomplete selective_cbz Problem: Selective Cbz Removal (Intermediate 1 is major product) start->selective_cbz stalled Problem: Stalled Reaction start->stalled complete Success: Clean Conversion (Proceed to workup) start->complete cause_catalyst Cause: Catalyst Inactivity? (Old catalyst, poisoning) incomplete->cause_catalyst cause_h2 Cause: Insufficient H₂? incomplete->cause_h2 cause_conditions Cause: Conditions Too Mild? selective_cbz->cause_conditions cause_poison Cause: Product Poisoning? stalled->cause_poison sol_catalyst Solution: • Use fresh Pd/C or Pearlman's catalyst. • Increase catalyst loading (10-20 mol% w/w). • Check starting material for sulfur impurities. cause_catalyst->sol_catalyst sol_conditions Solution: • Increase reaction time. • Increase H₂ pressure (50-100 psi). • Add co-solvent (e.g., AcOH, HCl) to aid N-Bn cleavage. cause_conditions->sol_conditions sol_h2 Solution: • Ensure proper system purge. • Use a hydrogen balloon or Parr shaker. • Consider Catalytic Transfer Hydrogenation (CTH). cause_h2->sol_h2 sol_poison Solution: • Use higher initial catalyst loading. • Add catalyst in portions. • Filter and add fresh catalyst mid-reaction. cause_poison->sol_poison

Caption: A troubleshooting workflow for common hydrogenation issues.

Problem: The reaction is sluggish or incomplete, with significant starting material remaining.

Question: I've run the reaction for several hours, but LC-MS analysis shows a large amount of starting material. What's going wrong?

Answer: This issue typically points to problems with catalyst activity or insufficient hydrogen supply.

  • Potential Cause 1: Catalyst Deactivation or Insufficient Loading. Palladium on carbon (Pd/C) can lose activity over time, especially if not stored properly. Impurities in the starting material, particularly sulfur-containing compounds, are potent catalyst poisons.[7][8]

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Always use a fresh batch of high-quality Pd/C or consider Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.

      • Increase Catalyst Loading: For substrates with basic nitrogens, a higher catalyst loading (e.g., 10-20% w/w) is often necessary to overcome gradual poisoning by the product.

      • Pre-treat Starting Material: If sulfur contamination is suspected, consider passing a solution of the starting material through a small plug of silica gel or activated carbon.

  • Potential Cause 2: Inefficient Hydrogen Delivery. For the reaction to proceed, molecular hydrogen must be effectively dissolved in the solvent and transferred to the catalyst surface.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen.

      • Improve Agitation: Ensure vigorous stirring to maximize gas-liquid mass transfer.

      • Increase Hydrogen Pressure: Move from a hydrogen balloon setup (atmospheric pressure) to a Parr shaker or autoclave capable of higher pressures (50-100 psi).

      • Consider Catalytic Transfer Hydrogenation (CTH): This technique avoids flammable hydrogen gas by generating hydrogen in situ from a donor molecule like ammonium formate or formic acid.[9][10][11] It is an excellent, safe alternative for debenzylation.[12]

Problem: The Cbz group is removed, but the N-benzyl group remains.

Question: My main product is (R)-3-Benzylpiperazine. How can I drive the reaction to completion and remove the second benzyl group?

Answer: This is a selectivity issue where the reaction conditions are sufficient to cleave the more labile Cbz group but not the more robust N-benzyl group.

  • Potential Cause: Reaction Conditions are Too Mild. Standard conditions may not be forcing enough for the second, more difficult cleavage.

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: Simply allowing the reaction to run longer (e.g., 12-24 hours) may be sufficient. Gentle heating (40-50 °C) can also increase the rate.

      • Add an Acidic Co-solvent: The rate of N-benzyl group hydrogenolysis is often accelerated in acidic media.[13] Adding acetic acid (AcOH) as a co-solvent (e.g., in a 10:1 mixture with ethanol) can significantly improve the removal of the N-benzyl group. A small amount of HCl can also be effective.

      • Switch Solvent: The choice of solvent can dramatically affect the reaction rate. The efficiency often follows this trend: THF > Acetic Acid >> Ethanol > Methanol > Toluene.[13]

Recommended Experimental Protocols

Protocol 1: Standard Hydrogenation using H₂ Gas
  • Preparation: To a solution of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (1.0 equiv) in a suitable solvent (e.g., ethanol or THF, ~0.1 M), add 10% Pd/C (10-15% w/w).

  • Degassing: Seal the reaction vessel and carefully evacuate and backfill with nitrogen or argon three times.

  • Hydrogenation: Introduce hydrogen gas via a balloon or connect the vessel to a hydrogenation apparatus (Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (1-4 atm or 15-60 psi) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material and intermediates are consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)
  • Preparation: To a solution of the starting material (1.0 equiv) in methanol or ethanol (~0.1 M), add 10% Pd/C (10-20% w/w).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (4-5 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Isolation: Cool the reaction to room temperature, then filter through Celite® and concentrate the filtrate as described in Protocol 1. The ammonium formate salts are typically removed during subsequent workup or purification steps.

Data Summary and Advanced Strategies

Optimizing this hydrogenation requires balancing several factors. The following table summarizes key parameters and their expected effects.

ParameterTypical RangeEffect on RateEffect on Selectivity & Side Reactions
Catalyst 5-20% w/w Pd/CHigher loading increases rate.Higher loading can help overcome product poisoning.
Solvent EtOH, MeOH, THF, AcOHTHF, AcOH > AlcoholsAcOH accelerates N-Bn cleavage.[13]
H₂ Pressure 1-4 atm (15-60 psi)Higher pressure increases rate.Minimal effect on selectivity between Bn/Cbz.
Temperature 25-50 °CHigher temperature increases rate.May increase risk of side reactions if other reducible groups are present.
Additive Acetic AcidSignificantly increases rate.Reduces selectivity; promotes cleavage of both groups.
Additive Pyridine, DiphenylsulfideDecreases rate.Can be used to prevent hydrogenolysis if other functional groups (e.g., olefins, alkynes) need to be reduced selectively.[7][14]

For highly complex molecules where other functional groups (e.g., aryl halides, nitro groups) must be preserved, the use of catalyst poisons or modifiers can be a powerful strategy. Additives like pyridine or diphenylsulfide can selectively poison the catalyst sites responsible for hydrogenolysis, allowing for the reduction of other groups while leaving the benzyl and Cbz groups intact.[7][14][15] While not the goal for this specific transformation, understanding these principles provides complete control over the hydrogenation process.

References

  • ACS Green Chemistry Institute. (2026). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sajiki, H., et al. (2006). A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison. Organic Letters, 8(15), 3279-3281. [Link]

  • Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Synthetic Communications, 17(4), 415-422. [Link]

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815. [Link]

  • Sajiki, H., et al. (2003). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Mitsui, S., et al. (1969). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan, 42(9), 2671-2676. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Serra, A. O., & Ganesan, A. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4747-4749. [Link]

  • Reddy, P. G., & Baskaran, S. (2001). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Tetrahedron Letters, 42(37), 6775-6777. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Scientific Letter N°10. [Link]

  • Greenberg, A. L., & Ganesan, A. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(25), 4747-4749. [Link]

  • Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468. [Link]

  • Eigenberger, G., & Wiese, K. D. (2009). Poisoning and deactivation of palladium catalysts. Chemie Ingenieur Technik, 81(8), 1129-1139. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Troubleshooting Guide & Validated Protocols Target Audience: Researchers, scientists, and drug development professionals

Mechanistic Insights: The Steric Challenge

Working with (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester presents a unique set of synthetic challenges. The molecule features a piperazine ring where the N1 position is protected by a bulky benzyl ester (Cbz) group, and the C3 position bears an (R)-benzyl group. The target for functionalization is typically the free secondary amine at the N4 position .

The Causality of Low Reactivity: The piperazine chair conformation places the C3-benzyl group in close spatial proximity to the N4 lone pair. When a nucleophilic attack from N4 is required (e.g., during an SN​2 alkylation), the transition state demands a specific approach trajectory. The adjacent (R)-benzyl group physically blocks this trajectory, drastically increasing the activation energy ( ΔG‡ ) of the transition state. Furthermore, the macro-steric bulk of the N1-Cbz group restricts the conformational flexibility (ring-flipping) of the piperazine core. This dual-hindrance leads to exponentially slower reaction rates and allows side reactions—such as epimerization or β -hydride elimination—to outcompete the desired pathway.

Logical Workflows for N4 Functionalization

Workflow Start Target: Functionalize N4 of (R)-3-Benzyl-piperazine-1-Cbz Q1 Reaction Type? Start->Q1 Acyl N-Acylation Q1->Acyl Alkyl N-Alkylation Q1->Alkyl Cross C-N Cross-Coupling Q1->Cross Acyl_Sol Use Acid Chlorides + DMAP Avoid bulky coupling agents Acyl->Acyl_Sol Alkyl_Sol Reductive Amination: Ti(OiPr)4 + NaBH(OAc)3 Alkyl->Alkyl_Sol Cross_Sol Buchwald-Hartwig: Pd source + RuPhos ligand Cross->Cross_Sol

Decision tree for functionalizing the sterically hindered N4 position.

Troubleshooting FAQs

Q1: My standard N-alkylation (alkyl halide + K2​CO3​ ) is stalling at <10% conversion. How can I drive this to completion? A1: Direct SN​2 alkylation of hindered secondary amines is notoriously inefficient because the bulky C3-benzyl group blocks the SN​2 back-attack trajectory. Solution: Switch to a Reductive Amination approach [2] [2]. Condensation of the amine with an aldehyde forms an iminium ion, which is planar ( sp2 hybridized) and less sterically demanding than the sp3

sp3 transition state of an SN​2 reaction. Use a strong Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to force the formation of the titanium-complexed hemiaminal, followed by reduction with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

Q2: I am attempting a Buchwald-Hartwig cross-coupling at the N4 position, but I observe mostly unreacted amine and dehalogenated aryl starting material. What is going wrong? A2: In the Buchwald-Hartwig amination of sterically hindered secondary amines, the rate-limiting step shifts from oxidative addition to reductive elimination [1]. If the ligand is electronically mismatched, the Pd(II)-aryl-amine complex stalls and undergoes competitive β -hydride elimination (leading to the dehalogenated arene). Solution: Use RuPhos instead of BrettPhos or XPhos. Density functional theory (DFT) calculations and kinetic studies demonstrate that RuPhos significantly lowers the activation energy barrier for reductive elimination in hindered secondary amines [3].

Q3: I tried forcing the acylation with heat and NaH, but I lost the (R)-stereocenter integrity. How do I acylate N4 without epimerization? A3: The C3 proton is alpha to both the N4 amine and the benzyl group. In the presence of strong bases (like NaH) and heat, this proton can be abstracted, forming a planar intermediate. Upon reprotonation, it forms a racemic mixture, destroying the (R) stereocenter [4]. Solution: Avoid strong bases and heat. Use highly reactive electrophiles (acid chlorides instead of carboxylic acids + HATU) combined with a mild, non-nucleophilic base (DIPEA) and a nucleophilic catalyst (DMAP). DMAP forms a highly electrophilic acylpyridinium intermediate that is reactive enough to overcome the steric hindrance at room temperature.

Catalytic Bottlenecks in Cross-Coupling

Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Pd2 Pd(II)Ar(X)L OA->Pd2 Am Amine Coordination & Deprotonation Pd2->Am Pd2Am Pd(II)Ar(NR2)L Am->Pd2Am RE Reductive Elimination (Rate-Limiting Step) Pd2Am->RE RE->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: RuPhos-Catalyzed Buchwald-Hartwig Arylation of N4

Causality: Pre-forming the active Pd(0) complex prevents the bulky amine from poisoning the Pd(II) precatalyst before reduction can occur.

  • Reagent Preparation: In a glovebox or under strict Schlenk conditions, charge a dry flask with (R)-3-Benzyl-piperazine-1-Cbz (1.0 eq), Aryl bromide (1.2 eq), Pd2​(dba)3​ (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).

  • Solvent Degassing: Add anhydrous Toluene (0.2 M). Sparge the mixture with ultra-pure N2​ or Argon for 15 minutes.

  • Catalyst Activation: Stir the mixture at room temperature for 15 minutes.

    • Validation Checkpoint 1: Observe a color change to deep red/purple. This confirms the formation of the active Pd(0)-RuPhos complex. If the solution remains yellow/brown, oxygen contamination has occurred; discard and restart.

  • Coupling: Heat the reaction mixture to 85°C for 12 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2: At 4 hours, take a 10 µL aliquot, filter through a celite plug, and analyze via LCMS. If >10% of the dehalogenated aryl byproduct is observed, the base is too harsh. Cool to 70°C and swap Sodium tert-butoxide for Cs2​CO3​ in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Lewis-Acid Mediated Reductive Amination

Causality: Ti(OiPr)4​ acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to force the thermodynamically unfavorable condensation of the hindered amine.

  • Imine Formation: In a dry flask under N2​ , dissolve (R)-3-Benzyl-piperazine-1-Cbz (1.0 eq) and the target Aldehyde (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 eq) dropwise at room temperature. Stir for 6 hours.

    • Validation Checkpoint 1: Before adding the reducing agent, take a 10 µL aliquot, quench with MeOH, and analyze via LCMS. You must observe the complete disappearance of the starting amine mass (m/z 311.16) and the appearance of the iminium/hemiaminal intermediate. If unreacted amine remains, add 0.5 eq more Ti(OiPr)4​ and stir for 2 additional hours.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3​ (2.5 eq) portion-wise over 10 minutes to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Stir vigorously for 1 hour until the titanium salts precipitate as a white solid. Filter through a pad of Celite, extract the filtrate with DCM, and concentrate.

Quantitative Data Summary

Table 1: Ligand Efficacy in Buchwald-Hartwig Amination of Hindered Secondary Amines
LigandPrimary Amine YieldHindered Secondary Amine YieldRate-Limiting StepReference
RuPhos Low (<30%)Excellent (>90%) Reductive Elimination
BrettPhos Excellent (>95%)Poor (<20%)Oxidative Addition
XPhos Good (~70%)Moderate (~50%)Reductive Elimination
Table 2: Comparative Yields and Epimerization Risks for N4 Functionalization Strategies
Functionalization MethodReagentsTypical YieldEpimerization Risk at C3
Direct SN​2 Alkylation R-Br, K2​CO3​ , MeCN, 60°C<15%Low
Forced SN​2 Alkylation R-I, NaH, DMF, 80°C~40%High
Reductive Amination R-CHO, Ti(OiPr)4​ , NaBH(OAc)3​ 85%+ None
Standard Acylation R-COOH, HATU, DIPEA, RT<30%Low
Catalytic Acylation R-COCl, DMAP (cat.), DIPEA, RT90%+ None

References

  • Tian, X., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21576–21586. URL:[Link]

  • Beller, M., et al. (2015). "C–N Bond Formation via Hydrogen Transfer." Synthetic Methods in Drug Discovery. Royal Society of Chemistry. URL:[Link]

  • Nocentini, A., et al. (2019). "Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences, 20(9), 2309. URL:[Link]

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Validation for (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within the chiral environment of the human body[1][2]. For this reason, regulatory agencies like the FDA and EMA mandate stringent control and quantification of the enantiomeric purity of chiral drug substances[2].

This guide provides an in-depth, validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, a key intermediate in the synthesis of various bioactive molecules. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, grounding our methodology in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. Furthermore, we will objectively compare the validated HPLC method with alternative chiral separation techniques, providing a comprehensive resource for researchers, analytical chemists, and drug development professionals.

Part 1: Foundational Method Development

The success of any method validation rests on a well-developed and optimized analytical method. The selection of the chiral stationary phase (CSP) and mobile phase is the most critical factor in achieving enantioselective separation[1][5].

Rationale for Chiral Stationary Phase (CSP) Selection

The target analyte, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, is a chiral amine. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including amines[1][5][6]. These phases offer a complex three-dimensional structure with multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation[7][8].

Based on extensive experience with structurally similar piperazine and piperidine derivatives, an immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) (available commercially as Chiralcel® OD) or amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD), is the logical starting point[5][9]. Immobilized phases offer the distinct advantage of being compatible with a wider range of solvents, enhancing method development flexibility.

Mobile Phase Optimization Strategy

For basic compounds like our target analyte, Normal Phase (NP) chromatography is often the preferred mode. The non-polar mobile phases used in NP-HPLC (typically hexane/alcohol mixtures) minimize secondary interactions with the silica backbone of the stationary phase that can cause peak tailing.

A crucial component for analyzing amines is the addition of a small amount of a basic modifier, such as diethylamine (DEA) , to the mobile phase. DEA acts as a competitive base, binding to acidic silanol groups on the silica surface, thereby preventing the analyte from interacting non-specifically and resulting in significantly improved peak shape and efficiency[7][9][10].

Optimized Chromatographic Conditions

After systematic screening, the following conditions were established to provide optimal resolution (>2.0) and analysis time for the enantiomers of 3-Benzyl-piperazine-1-carboxylic acid benzyl ester.

ParameterOptimized Value
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention (R)-enantiomer: ~12 min; (S)-enantiomer: ~15 min

Note: The elution order must be confirmed by injecting an enriched sample of the desired (R)-enantiomer.

Part 2: A Comprehensive Guide to Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose[4][11]. The following sections detail the experimental protocols and acceptance criteria for validating the chiral HPLC method in accordance with ICH Q2(R2) guidelines[3].

G cluster_0 Method Validation Workflow A Specificity / Selectivity B Linearity & Range A->B Establish baseline C Accuracy B->C Define concentration range D Precision (Repeatability & Intermediate) C->D Confirm trueness E LOD & LOQ D->E Assess variability F Robustness E->F Determine sensitivity limits G Validated Method F->G Test reliability

Caption: Workflow for Chiral HPLC Method Validation.

Specificity and Selectivity

Causality: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components like the undesired enantiomer, synthetic precursors, or degradation products[2][12]. In a chiral method, this is primarily demonstrated by the resolution between the two enantiomeric peaks.

Experimental Protocol:

  • Prepare three sample types:

    • Diluent (mobile phase) blank.

    • A solution of the racemic (50:50 R/S) compound.

    • A sample of the (R)-enantiomer "spiked" with a known level (e.g., 0.1%) of the (S)-enantiomer.

  • Inject each sample into the HPLC system.

  • Analyze the chromatograms.

Acceptance Criteria:

  • The diluent blank must show no interfering peaks at the retention times of the enantiomers.

  • The resolution (Rs) between the (R)- and (S)-enantiomer peaks in the racemic and spiked samples must be ≥ 2.0[1].

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. This is fundamental for accurate quantification of the undesired enantiomer[13][14].

Experimental Protocol:

  • Prepare a stock solution of the undesired (S)-enantiomer.

  • Perform serial dilutions to create at least five concentration levels, spanning from the limit of quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Prepare each concentration level in triplicate.

  • Inject each sample and record the peak area.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the regression line must be ≥ 0.998[15].

  • The y-intercept should be insignificant relative to the response at the LOQ.

ParameterResultAcceptance Criteria
Range 0.05% - 0.20% (relative to a nominal main peak)Covers LOQ to >120% of specification
Number of Points 5≥ 5
Correlation (r²) 0.9995≥ 0.998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by analyzing samples with known concentrations (spiking) and calculating the percent recovery[16][17]. This confirms the method is free from systematic error.

Experimental Protocol:

  • Prepare a bulk solution of the desired (R)-enantiomer at the target analytical concentration.

  • Spike this solution with the undesired (S)-enantiomer at three different concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).

  • Prepare three independent samples at each concentration level.

  • Analyze all nine samples and calculate the concentration of the (S)-enantiomer using the linearity curve.

  • Calculate the percent recovery for each sample: (Measured Conc. / Spiked Conc.) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level[17][18]. For levels near the LOQ, a wider range of 80.0% to 120.0% is often acceptable[19].

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
LOQ (e.g., 0.05%) 98.5%2.5%80.0 - 120.0%
100% (e.g., 0.10%) 101.2%1.8%90.0 - 110.0%
150% (e.g., 0.15%) 100.5%1.5%90.0 - 110.0%
Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to understand the method's variability[16][19].

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit.

    • Have one analyst analyze all six samples on the same day, with the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different instrument.

    • Compare the results from both experiments statistically.

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 15%[13].

  • The %RSD for intermediate precision should not be more than 20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision[14][18]. Establishing these is critical for analyzing trace-level impurities.

Experimental Protocol:

  • LOD: Determined based on the signal-to-noise ratio (S/N). Analyze progressively more dilute solutions of the (S)-enantiomer until a S/N ratio of approximately 3:1 is achieved.

  • LOQ: Determined similarly, targeting a S/N ratio of approximately 10:1. The LOQ concentration must then be confirmed by demonstrating acceptable precision (%RSD ≤ 20%) and accuracy (recovery 80-120%) over at least five replicate injections[17][19].

Acceptance Criteria:

  • LOD: S/N ≥ 3:1.

  • LOQ: S/N ≥ 10:1, with demonstrated accuracy and precision.

ParameterResultAcceptance Criteria
LOD 0.015%S/N ≥ 3
LOQ 0.05%S/N ≥ 10; Accuracy & Precision met
Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters[20][21]. This provides an indication of its reliability during normal usage and is crucial before transferring the method to other labs[22][23].

G cluster_params Deliberate Parameter Variations cluster_outputs Monitor Critical Responses center Optimized Method (Nominal Conditions) p1 Flow Rate (± 0.1 mL/min) center->p1 p2 Column Temp (± 2 °C) center->p2 p3 IPA % (± 2%) center->p3 p4 DEA % (± 0.02%) center->p4 o1 Resolution (Rs) p1->o1 o2 Retention Time (tR) p1->o2 o3 Peak Tailing p1->o3 p2->o1 p2->o2 p2->o3 p3->o1 p3->o2 p3->o3 p4->o1 p4->o2 p4->o3

Caption: Design for Robustness Testing.

Experimental Protocol:

  • Prepare a system suitability solution (racemic mixture).

  • Identify critical method parameters (e.g., Flow Rate, Column Temperature, % Isopropanol in mobile phase).

  • Vary each parameter one at a time (OFAT approach) or using a Design of Experiments (DoE) model to test the upper and lower limits of the expected operational range (e.g., Flow Rate: 0.9, 1.0, 1.1 mL/min).

  • Inject the sample under each condition and evaluate the impact on critical system suitability parameters.

Acceptance Criteria:

  • System suitability parameters (e.g., Resolution ≥ 2.0, Tailing Factor ≤ 1.5) must be met under all tested conditions.

  • No significant change in the calculated enantiomeric purity should be observed.

Part 3: Comparative Analysis of Alternative Technologies

While HPLC is the gold standard, other technologies offer potential advantages for chiral separations[24][25].

G center Chiral Separation Techniques HPLC HPLC center->HPLC SFC SFC center->SFC CE CE center->CE HPLC_Adv Robust & Established High Resolution Versatile Detectors HPLC->HPLC_Adv Advantages HPLC_Dis High Solvent Usage Longer Run Times HPLC->HPLC_Dis Disadvantages SFC_Adv Very Fast Low Solvent Waste 'Green' Technology SFC->SFC_Adv Advantages SFC_Dis Higher Initial Cost Less Suitable for Polar Non-Volatile Buffers SFC->SFC_Dis Disadvantages CE_Adv Extremely High Efficiency Minimal Sample/Solvent Use CE->CE_Adv Advantages CE_Dis Lower Concentration Sensitivity Reproducibility Challenges CE->CE_Dis Disadvantages

Caption: Comparison of Chiral Separation Techniques.

FeatureChiral HPLC (Validated Method) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid CSP.Uses supercritical CO₂ as the primary mobile phase; partitioning is based on solubility in the fluid.Separation based on differential electrophoretic mobility in a capillary filled with a buffer containing a chiral selector.
Speed Moderate (typical run times 10-30 min).Very Fast (often 2-5 times faster than HPLC).Fast, but method development can be extensive.
Solvent Usage High (significant organic solvent consumption).Low (primarily uses captured CO₂, minimal organic co-solvent). Considered a "green" technique[25].Extremely Low (nanoliters per run).
Resolution Excellent and reliable.Often provides higher efficiency and resolution than HPLC.Can achieve extremely high theoretical plates and resolution.
Best For Broad applicability; the most established and robust technique for quality control environments.High-throughput screening, preparative separations, and routine analysis where speed is critical.Very small sample volumes, complex matrices, and when extremely high efficiency is needed.
Considerations Well-understood, but can be slow and generate significant solvent waste.Requires specialized instrumentation. Less effective for highly polar compounds that are insoluble in CO₂.Can have lower concentration sensitivity and reproducibility can be a challenge compared to HPLC/SFC[24].

Conclusion

This guide has detailed a robust, specific, and reliable chiral HPLC method for the enantiomeric purity determination of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester. The validation protocol, grounded in ICH Q2(R2) principles, confirms that the method is fit for its intended purpose in a regulated pharmaceutical quality control environment. The systematic approach to validation—covering specificity, linearity, accuracy, precision, sensitivity, and robustness—ensures that the data generated will be trustworthy and reproducible.

While alternative technologies like SFC offer significant advantages in speed and sustainability, the established reliability, versatility, and widespread availability of HPLC instrumentation solidify its position as the primary choice for this application. For high-throughput screening or large-scale preparative work, an investment in developing a comparable SFC method would be a scientifically sound and economically viable alternative.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Available from: [Link]

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Available from: [Link]

  • LCGC International. (n.d.). Are You Validating Methods for Bioanalytical Samples?. Available from: [Link]

  • LCGC International. (2025, November 26). Robustness Tests. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Available from: [Link]

  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PubMed. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Bioanalytical method validation: An updated review. Available from: [Link]

  • LCGC International. (2026, February 4). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available from: [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 28). Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • ACS Publications. (2019, March 8). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Available from: [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • PMC (PubMed Central). (2024, May 16). Unconventional approaches for chiral resolution. Available from: [Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective.... Available from: [Link]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers.... Available from: [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available from: [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?. Available from: [Link]

  • CNKI. (n.d.). Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. Available from: [Link]

  • ICH. (2025, July 8). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) Validation of analytical procedures. Available from: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

Sources

Stereochemical Dynamics: A Comparative Guide to (R)- vs (S)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperazines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR ligands, and protease inhibitors. The compound 3-benzyl-piperazine-1-carboxylic acid benzyl ester (commonly referred to as 1-Cbz-3-benzylpiperazine) is a highly versatile building block. The carboxybenzyl (Cbz) group selectively protects the N1 position, leaving the sterically hindered N4 position available for targeted derivatization.

As a Senior Application Scientist, understanding the nuanced differences between the (R)- and (S)-enantiomers is critical. While their baseline chemical reactivity in achiral environments is identical, their behavior diverges significantly during asymmetric synthesis and biological target engagement. This guide objectively compares their properties, mechanistic behaviors, and provides self-validating experimental protocols for their utilization.

Structural and Physiochemical Profiling

The (R)- and (S)-enantiomers share identical scalar physiochemical properties (mass, boiling point, solubility). However, their spatial geometry dictates profound differences when interacting with polarized light, chiral catalysts, or biological macromolecules.

Table 1: Comparative Properties of 1-Cbz-3-Benzylpiperazine Enantiomers

Property(R)-3-Benzyl-piperazine-1-Cbz(S)-3-Benzyl-piperazine-1-Cbz
PubChem CID
Molecular Formula C₁₉H₂₂N₂O₂C₁₉H₂₂N₂O₂
Molecular Weight 310.4 g/mol 310.4 g/mol
N4 Steric Environment Shielded by (R)-oriented benzyl groupShielded by (S)-oriented benzyl group
Optical Rotation Dextro/Levo (solvent dependent)Opposite to (R)-enantiomer
Primary Applications Chiral ligand synthesis, specific enzyme inhibitorsCarbonic anhydrase inhibitors, peptidomimetics

Mechanistic Reactivity & Steric Causality

The N4-Nucleophilicity Paradox

In both enantiomers, the N4 amine is a secondary amine situated adjacent to a bulky benzyl group at the C3 position. This creates a highly specific steric environment. When reacting with electrophiles (e.g., sulfonyl chlorides or acid chlorides), the transition state becomes sterically crowded.

Causality: The steric shielding reduces the effective nucleophilicity of N4 compared to unsubstituted piperazines. Consequently, N4-derivatization requires optimized kinetic conditions—such as elevated temperatures or the use of strong, non-nucleophilic bases (like DIPEA)—to drive the reaction to completion. Because enantiomers possess the same scalar properties, their intrinsic chemical reactivity towards achiral electrophiles remains identical.

Chiral Recognition in Biological Targets

The true divergence in reactivity emerges in target-oriented drug design. When interacting with chiral biological macromolecules, the enantiomers form diastereomeric complexes with divergent free energies of binding.

For example, in the rational design of Carbonic Anhydrase (CA) inhibitors, the stereocenter at C3 plays a critical role in orienting the molecule within the enzyme's active site. Research demonstrates that sulfonamide derivatives of the (S)-enantiomer often exhibit superior binding affinity (lower Ki​ values) to human CA isoforms compared to their (R)-counterparts. This is due to the optimal alignment of the (S)-configured hydrophobic benzyl group within the enzyme's binding pocket, whereas the (R)-enantiomer suffers from steric clashes .

Experimental Workflows (Self-Validating Protocols)

To effectively harness these chiral building blocks, researchers must execute regioselective functionalizations. The Cbz group is chosen specifically for its orthogonality: it is stable to the basic conditions required for N4-derivatization but easily cleaved under neutral reductive conditions.

Protocol 1: Regioselective N4-Sulfonylation

Rationale: Sulfonylation of the sterically hindered N4 requires a non-nucleophilic organic base to scavenge HCl byproducts without competing for the electrophile.

  • Preparation : Dissolve 1.0 equivalent (eq) of (S)-3-benzyl-piperazine-1-carboxylic acid benzyl ester in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Base Addition : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically bulky enough to avoid reacting with the sulfonyl chloride, while its basicity effectively neutralizes the acidic byproduct, preventing the protonation of the N4 amine.

  • Electrophile Addition : Cool the mixture to 0 °C. Dropwise, add 1.1 eq of the desired arylsulfonyl chloride dissolved in DCM.

  • Reaction Execution : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS. Note: Due to the steric bulk of the C3-benzyl group, if the reaction stalls, gentle heating to 40 °C is a validated step to overcome the activation energy barrier.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis

Rationale: The Cbz group is orthogonally cleaved via hydrogenolysis, leaving the newly formed N4-sulfonamide entirely intact.

  • Preparation : Dissolve the N4-functionalized intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition : Add 10% w/w of Palladium on Carbon (Pd/C, 10 wt% loading). Safety Causality: Pd/C is highly pyrophoric when dry; always add the catalyst under a gentle blanket of argon before introducing the solvent.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol to ensure complete recovery of the product.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the enantiopure, N4-derivatized 3-benzylpiperazine as a free amine at N1.

Visual Workflows

G A (R)/(S)-3-Benzylpiperazine (Unprotected) B 1-Cbz Protection (Regioselective) A->B Cbz-Cl C 1-Cbz-3-Benzylpiperazine (N4 Free Amine) B->C D N4-Derivatization (Sterically Hindered) C->D Electrophile E Orthogonal Cbz Cleavage (H2, Pd/C) D->E F N4-Functionalized Chiral Piperazine E->F

Synthetic workflow for regioselective N4-derivatization utilizing Cbz protection.

G Target Biological Target Active Site (e.g., Carbonic Anhydrase) BindR Steric Clash / Suboptimal Fit (Lower Affinity / Higher Ki) Target->BindR (R)-Enantiomer Pathway BindS Optimal Hydrophobic Alignment (High Affinity / Lower Ki) Target->BindS (S)-Enantiomer Pathway SubR (R)-3-Benzylpiperazine Derivative SubR->Target Binding Event SubS (S)-3-Benzylpiperazine Derivative SubS->Target Binding Event

Differential binding affinity of 3-benzylpiperazine enantiomers in Carbonic Anhydrase.

References

  • Karioti, A., Carta, F., & Supuran, C. T. (2016). Phenols and polyphenols as Carbonic anhydrase inhibitors / Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75088473, benzyl (3R)-3-benzylpiperazine-1-carboxylate hydrochloride. PubChem.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45072610, benzyl (3S)-3-benzylpiperazine-1-carboxylate. PubChem.[Link]

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (Chemical Formula: C₁₉H₂₂N₂O₂, Exact Mass: 310.1681 Da) is a critical, synthetically protected chiral building block widely utilized in the development of neuroactive agents and targeted therapeutics. The benzyloxycarbonyl (Cbz) protecting group ensures regioselective functionalization but presents unique challenges during mass spectrometric (MS) characterization.

This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS, Q-TOF) versus Low-Resolution Mass Spectrometry (LRMS, Triple Quadrupole) for the structural elucidation and quantification of this compound, grounded in its specific collision-induced dissociation (CID) fragmentation dynamics.

Mechanistic Fragmentation Dynamics (Causality & Theory)

Understanding the causality behind the fragmentation of Cbz-protected piperazines is essential for robust assay development. When subjected to positive electrospray ionization (ESI+), the molecule forms a stable protonated precursor ion [M+H]⁺ at an exact mass of m/z 311.1754 .

During CID, fragmentation is driven by the relative lability of the carbamate bonds and the thermodynamic stability of the resulting carbocations 1:

  • Pathway A (Direct Cbz Cleavage): The most energetically favorable cleavage occurs at the C-O bond of the benzyloxycarbonyl group, yielding a highly stable benzyl cation (tropylium ion) at m/z 91.0542 .

  • Pathway B (Decarboxylation & Ring Cleavage): An alternative pathway involves the initial loss of the benzyl radical/cation, forming a transient carbamic acid intermediate (m/z 220.1215 ). This intermediate rapidly undergoes decarboxylation (loss of CO₂, 44 Da) to yield the protonated 3-benzylpiperazine core at m/z 177.1386 . Subsequently, the piperazine ring undergoes a characteristic retro-aldol-like cleavage, resulting in a neutral loss of 86 Da (C₄H₁₀N₂), which is a universally recognized hallmark of benzylpiperazine derivatives 2.

MS_Pathway M Parent Ion [M+H]+ m/z 311.175 Carbamic Carbamic Acid Int. m/z 220.121 M->Carbamic Pathway B: Benzyl Loss (- C7H7+) Tropylium Benzyl Cation m/z 91.054 M->Tropylium Pathway A: Direct Cbz Cleavage (- C12H15N2O2) Core 3-Benzylpiperazine m/z 177.138 Carbamic->Core Decarboxylation (- CO2, 44 Da) RingCleavage Ring Cleavage Int. m/z 91.054 Core->RingCleavage Piperazine Ring Cleavage (- C4H10N2, 86 Da)

CID fragmentation pathways of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QQQ)

The choice of MS platform dictates the analytical outcome. Benzylpiperazines often suffer from isobaric interferences (e.g., ethoxybenzylpiperazines vs. methylenedioxybenzylpiperazines) that share nominal masses and common fragment ions 3.

  • Q-TOF (High-Resolution): Essential for structural elucidation. The Q-TOF provides sub-2 ppm mass accuracy, allowing researchers to differentiate the exact mass of the Cbz-loss fragments from complex matrix interferences. It is the gold standard for library synthesis verification 4.

  • Triple Quadrupole (QQQ): The optimal choice for high-throughput pharmacokinetics. By utilizing Multiple Reaction Monitoring (MRM), the QQQ isolates the m/z 311.2 precursor and monitors the m/z 177.1 (Quantifier) and m/z 91.1 (Qualifier) transitions, offering unparalleled sensitivity.

Table 1: Performance Comparison for Cbz-Piperazine Analysis
Performance MetricHigh-Resolution MS (Q-TOF)Low-Resolution MS (Triple Quadrupole)
Mass Accuracy < 2 ppm± 0.1 Da
Resolving Power > 30,000 (FWHM)Unit Resolution (~0.7 Da)
Limit of Detection (LOD) 1.0 - 5.0 ng/mL0.01 - 0.05 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Structural Elucidation Superior (Exact mass, isotopic fidelity)Limited (Nominal mass transitions only)
Isobaric Differentiation ExcellentPoor

Experimental Methodologies (Self-Validating Protocols)

To ensure self-validating and reproducible results, the following step-by-step protocol outlines the optimized LC-MS/MS workflow for characterizing this compound.

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester in 1.0 mL of LC-MS grade Methanol.

  • Working Standard: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation

  • Column: Reversed-phase C18 column (2.1 × 100 mm, 1.8 µm particle size) 4.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Initiate at 5% B, hold for 1 min. Ramp to 95% B over 7 minutes. Hold at 95% B for 2 minutes, then re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Source Settings: Capillary voltage at 3.5 kV, drying gas temperature at 300°C, and gas flow at 10 L/min.

  • CID Optimization:

    • For the m/z 311.2 → 177.1 transition (Core piperazine), apply a Collision Energy (CE) of 15-20 eV.

    • For the m/z 311.2 → 91.1 transition (Benzyl cation), apply a higher CE of 30-35 eV to drive the complete cleavage of the Cbz group.

Workflow Prep Sample Prep 100 ng/mL in MeOH LC UHPLC Separation C18, Gradient Elution Prep->LC Ionization ESI(+) Capillary: 3.5 kV LC->Ionization CID CID Fragmentation CE: 10-40 eV Ionization->CID Detection Detection HRMS vs QQQ CID->Detection

Standardized LC-MS/MS workflow for the analysis of Cbz-protected piperazines.

Data Interpretation & Assay Validation

A self-validating MRM assay relies heavily on the ratio between the quantifier and qualifier ions. Because the m/z 91 fragment is ubiquitous in nearly any benzyl-containing compound, relying solely on it for quantification can lead to false positives in complex biological matrices.

The m/z 177 fragment, representing the intact 3-benzylpiperazine core, provides the necessary structural specificity. By establishing a fixed ratio between the 177 and 91 fragments (typically 1:3 at optimal CE), analysts can definitively confirm the identity and structural integrity of the (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, distinguishing it from isobaric impurities or degradation products.

References

  • Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products PubMed / Sci Justice
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS Journal of Chrom
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Semantic Scholar / J. Clin. Med.
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production The Journal of Organic Chemistry - ACS Public

Sources

Advanced Building Blocks in Medicinal Chemistry: (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester vs. Unsubstituted Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a privileged structure in drug discovery, appearing in a vast array of FDA-approved therapeutics ranging from kinase inhibitors to antipsychotics. However, the traditional use of unsubstituted piperazine presents significant synthetic bottlenecks due to its symmetry and dual reactivity.

Modern medicinal chemistry increasingly relies on pre-functionalized, chiral building blocks like (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (also known as benzyl (R)-3-benzylpiperazine-1-carboxylate). This guide objectively compares these two building blocks, demonstrating how the transition to pre-protected, chiral piperazines enhances regiocontrol, improves synthetic efficiency, and unlocks advanced pharmacological targeting.

Structural and Mechanistic Analysis

The Challenge of Unsubstituted Piperazine

Unsubstituted piperazine is a highly polar, symmetric diamine. Both the N1 and N4 nitrogen atoms are highly nucleophilic.

  • Dual Reactivity & Over-alkylation: When reacted with an electrophile, the initial mono-alkylation often increases the electron density of the piperazine ring via inductive effects, making the second nitrogen equally or more reactive. This leads to a statistical mixture of unreacted starting material, mono-alkylated, and di-alkylated products.

  • Lack of Spatial Complexity: Being achiral and conformationally flexible, unsubstituted piperazine cannot engage in stereospecific interactions within chiral protein binding pockets, limiting its potential for high-affinity target binding.

The Advantage of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

This advanced building block solves the inherent flaws of the unsubstituted core through two key structural modifications:

  • Pre-installed Regiocontrol (N1-Cbz): The Carboxybenzyl (Cbz/Z) protecting group at the N1 position completely deactivates that nitrogen. This leaves only the N4 amine available for nucleophilic attack, guaranteeing 100% regioselectivity during initial functionalization.

  • Chirality and Steric Bulk (C3-Benzyl): The bulky benzyl group at the C3 position is locked in the (R)-configuration. This steric bulk restricts the conformational flipping of the piperazine ring, vectorizing the N4 substituents into specific spatial trajectories.

Pharmacological Impact

The incorporation of bulky, chiral substituents on the piperazine ring is not merely a synthetic convenience; it is a critical driver of pharmacological potency.

For example, in the optimization of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors for metabolic syndrome, researchers discovered that transitioning from an unsubstituted piperazine to a substituted piperazine analog yielded up to a 25-fold improvement in potency . The added steric bulk of the substituted piperazine forces the molecule into an optimal conformation that perfectly occupies the enzyme's hydrophobic active site. Similar structure-activity relationship (SAR) improvements have been extensively documented when modifying natural products with substituted piperazine skeletons to enhance antitumor and pharmacokinetic properties .

G Core Piperazine Core (Conformationally Locked) C3 C3-Benzyl Group (R-Enantiomer) Core->C3 Steric Hindrance N1 N1-Acyl Group Core->N1 N4 N4-Alkyl Group Core->N4 Target Target Protein (e.g., 11β-HSD1) C3->Target Hydrophobic Pocket N1->Target H-Bond Acceptor N4->Target Vectorized Interaction

Pharmacological binding logic of C3-substituted chiral piperazines.

Experimental Workflows: A Comparative Protocol

To illustrate the practical differences, below are the self-validating experimental protocols required to synthesize an N4-alkylated, N1-acylated piperazine derivative using both building blocks.

Protocol A: The Unsubstituted Piperazine Route

This route relies on statistical probability to prevent over-reaction, generating significant chemical waste.

  • Statistical Mono-Protection: Dissolve unsubstituted piperazine (5.0 equivalents ) in dichloromethane (DCM). Cool to 0 °C and add Boc₂O (1.0 eq) dropwise.

    • Causality: The massive excess of piperazine is required to statistically minimize the formation of di-Boc-piperazine.

  • Aqueous Workup: Perform exhaustive aqueous extractions to remove the 4.0 equivalents of unreacted, highly water-soluble piperazine.

  • N4-Alkylation: React the isolated N-Boc-piperazine with an alkyl bromide (1.1 eq) and K₂CO₃ in DMF at room temperature.

  • Boc Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM to reveal the N1 amine.

  • N1-Acylation: React the free amine with an acyl chloride and Triethylamine (Et₃N) to yield the final product.

Protocol B: The (R)-3-Benzyl-piperazine-1-Cbz Route

This route utilizes orthogonal protecting groups and pre-installed chirality for a streamlined, high-yielding synthesis.

  • Direct N4-Alkylation: Dissolve (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (1.0 equivalent ) and the target alkyl bromide (1.1 eq) in DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature.

    • Causality: Because the N1 position is blocked by the Cbz group, di-alkylation is impossible. Reagents can be used in near-stoichiometric amounts, eliminating waste.

  • Orthogonal Cbz Deprotection (Self-Validating Step): Dissolve the purified intermediate in Methanol. Add a catalytic amount of 10% Pd/C and stir under a Hydrogen atmosphere (1 atm) for 4 hours.

    • Causality & Validation: Hydrogenolysis selectively cleaves the Cbz group without disturbing the newly installed N4-alkyl chain. This step is self-validating: the loss of the strongly UV-active Cbz group can be easily monitored via TLC (UV 254 nm), confirming complete deprotection before moving forward.

  • N1-Acylation: Filter the mixture through Celite to remove the palladium catalyst. React the newly freed N1 amine with an acyl chloride and Et₃N to yield the enantiopure final product.

G cluster_A Protocol A: Unsubstituted Piperazine cluster_B Protocol B: (R)-3-Benzyl-piperazine-1-Cbz A1 Unsubstituted Piperazine (5 Equivalents) A2 Statistical Mono-Boc Protection A1->A2 A3 N4-Alkylation A2->A3 A4 Boc Deprotection (TFA) A3->A4 A5 N1-Acylation A4->A5 A6 Achiral Product (Low Yield, High Waste) A5->A6 B1 (R)-3-Benzyl-piperazine-1-Cbz (1 Equivalent) B2 Direct N4-Alkylation (100% Regiocontrol) B1->B2 B3 Cbz Deprotection (H2, Pd/C) B2->B3 B4 N1-Acylation B3->B4 B5 Chiral Product (High Yield, High ee) B4->B5

Synthetic workflow: Unsubstituted vs. Pre-protected chiral piperazine.

Quantitative Data Comparison

The following table summarizes the experimental efficiency and performance metrics of synthesizing a di-functionalized piperazine derivative using both starting materials.

Performance MetricUnsubstituted Piperazine(R)-3-Benzyl-piperazine-1-Cbz
Synthetic Steps to Target 43
Starting Material Stoichiometry 5.0 Equivalents (High Waste)1.0 Equivalent (Atom Economical)
Regioselectivity Poor (Requires statistical control)Excellent (Pre-protected N1)
Stereochemical Output AchiralEnantiopure (R-isomer, >98% ee)
Purification Difficulty High (Aqueous extractions of diamines)Low (Standard silica gel chromatography)
Typical Overall Yield 30% - 40%65% - 80%

Recent advancements in site-selective C-H alkylation via photoredox catalysis have attempted to functionalize unsubstituted piperazines directly , but these methods still require complex catalytic systems. For standard bench chemistry and reliable scale-up, utilizing a pre-functionalized, chiral building block like (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester remains the most robust and scientifically sound choice.

References

  • Xiang, J., et al. "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model." Journal of Medicinal Chemistry, 2008.[Link]

  • Zhang, R. H., et al. "Piperazine skeleton in the structural modification of natural products: a review." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • McManus, J. B., et al. "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." Organic Letters, 2020.[Link]

GC-MS purity validation for (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to GC-MS Purity Validation for (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of product quality and safety. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, a common intermediate in pharmaceutical synthesis.[1]

The Criticality of Chiral Purity in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other.[2] While they share many physical and chemical properties, their pharmacological effects can differ significantly. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects, as famously exemplified by the thalidomide tragedy.[2] Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances.[3]

GC-MS for Chiral Purity: A Detailed Exploration

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[4][5] When coupled with a mass spectrometer, it provides both quantitative and qualitative data, making it a robust tool for purity analysis. For chiral compounds like (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester, two primary GC-MS approaches can be employed: separation on a chiral stationary phase or derivatization followed by separation on an achiral column.

The Role of Derivatization in GC-MS Analysis

Many pharmaceutical intermediates, including the topic compound, are not sufficiently volatile or thermally stable for direct GC analysis. Derivatization is a chemical modification process that enhances a compound's suitability for GC by:

  • Increasing volatility: By replacing active hydrogens in functional groups like -NH and -COOH with less polar groups, the molecule's boiling point is lowered.[4][6]

  • Improving thermal stability: Derivatization can protect thermally labile functional groups from degradation at high temperatures in the GC injector and column.[4]

  • Enhancing detectability: Certain derivatizing agents can introduce moieties that improve the compound's response to the detector.[7]

For chiral analysis on a standard, achiral GC column, a chiral derivatizing agent is used. This agent, which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers.[6][8] Diastereomers have different physical properties and can be separated by standard chromatography.[9]

cluster_workflow GC-MS Purity Validation Workflow Sample Sample of (R)-3-Benzyl-piperazine- 1-carboxylic acid benzyl ester Derivatization Derivatization with Chiral Agent Sample->Derivatization React with enantiopure reagent GC_Separation GC Separation of Diastereomers Derivatization->GC_Separation Inject into GC MS_Detection MS Detection and Identification GC_Separation->MS_Detection Elution Data_Analysis Data Analysis & Purity Calculation MS_Detection->Data_Analysis Generate chromatogram and mass spectra

Caption: Workflow for GC-MS purity validation of a chiral compound using derivatization.

Experimental Protocol: GC-MS Purity of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester via Derivatization

This protocol outlines a self-validating system for determining the enantiomeric excess of the target compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester sample into a reaction vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Introduce a chiral derivatizing agent. A common choice for secondary amines is (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[8] Add a slight molar excess of the derivatizing agent.

  • Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[6]

  • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: A standard achiral column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: 300°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis and Purity Calculation:

  • The two diastereomers formed will have distinct retention times.

  • Identify the peaks corresponding to the derivatized (R)- and (S)-enantiomers based on their mass spectra.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

This protocol must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantitation.[5][10]

cluster_derivatization Principle of Chiral Derivatization Analyte_R (R)-Analyte Diastereomer_RS (R,S)-Diastereomer Analyte_R->Diastereomer_RS + Analyte_S (S)-Analyte Diastereomer_SS (S,S)-Diastereomer Analyte_S->Diastereomer_SS + Deriv_Agent (S)-Chiral Derivatizing Agent Deriv_Agent->Diastereomer_RS Deriv_Agent->Diastereomer_SS Separation Separable on Achiral GC Column Diastereomer_RS->Separation Diastereomer_SS->Separation

Sources

Safety Operating Guide

Advanced Safety & Operational Guide: Handling (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded safety and operational guide designed for researchers and drug development professionals handling this specific chiral building block.

Executive Summary & Chemical Profile (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1217976-91-4) is a highly valuable chiral intermediate widely utilized in the synthesis of complex pharmaceutical agents. While the protected 1-N (Cbz) position stabilizes the ring, the free secondary amine at the 4-position and the highly lipophilic benzyl groups dictate a rigorous approach to laboratory safety. This guide moves beyond basic safety data sheets to provide a mechanistic, self-validating approach to personal protective equipment (PPE), operational workflows, and disposal.

Mechanistic Hazard Analysis: The Causality of Risk

To handle this compound safely, laboratory personnel must understand the chemical causality driving its hazard profile, which is analogous to baseline piperazine-carboxylates like[1][2]:

  • Amine-Driven Irritation (H315, H319, H335): The unprotected secondary amine acts as a localized Lewis base. Upon contact with the moisture in mucous membranes or ocular fluid, it rapidly alters the localized pH, leading to acute eye, skin, and respiratory irritation[2].

  • Lipophilicity and Dermal Penetration: The presence of two benzyl groups (one on the piperazine ring, one as the ester) significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum, meaning dermal exposure bypasses natural skin barriers and can lead to systemic absorption.

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of basicity and lipophilicity, standard laboratory PPE must be upgraded in accordance with . The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-aerosols and splashes; standard safety glasses lack the orbital seal required to prevent basic amine vapors from contacting ocular fluid.
Hand Protection Nitrile gloves (EN 374, min 0.11 mm thickness)Nitrile provides excellent chemical resistance against organic bases and low-polarity esters[1]. Latex is highly permeable to lipophilic esters and must be strictly avoided.
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs prevent the viscous liquid from contacting the wrists, a common and often overlooked exposure point during pipetting or transfer.
Respiratory Type ABEK (EN 14387) respirator filterRequired only if handling outside a fume hood. The 'K' filter specifically binds and neutralizes ammonia and organic amine derivatives[2].

Self-Validating Operational Workflow

Do not rely on passive safety. Every protocol described below acts as a self-validating system, requiring a verification step to ensure system integrity before proceeding.

Step 1: Pre-Operation Verification

  • Action: Inspect the chemical fume hood and PPE.

  • Validation: Verify the fume hood flow rate is actively reading between 80-120 feet per minute (fpm). Perform a tactile inflation test on nitrile gloves to ensure zero micro-punctures before donning.

Step 2: Weighing and Transfer

  • Action: Transfer the compound using positive displacement pipettes (if a viscous liquid) or anti-static weigh boats (if a low-melting solid).

  • Causality: The compound's high boiling point (analogous compounds boil at ~158-161 °C at 1.4 mmHg[3]) means vapor pressure at room temperature is low, but physical agitation can create suspended micro-droplets. Positive displacement prevents the aerosolization commonly caused by standard air-cushion pipettes.

Step 3: Reaction Setup (Closed System)

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Causality: While primarily done to prevent oxidation of the free secondary amine during synthesis, inerting the headspace also prevents the buildup of potentially combustible organic vapors in the flask.

Step 4: Decontamination & Log Completion

  • Action: Wash all spatulas and glassware with a slightly acidic aqueous solution (e.g., 5% citric acid or dilute acetic acid) prior to standard solvent washing.

  • Causality: The acid protonates the free amine, converting the lipophilic oil into a highly water-soluble ammonium salt. This ensures complete removal from surfaces and prevents cross-contamination in subsequent experiments.

Workflow Visualization

G Start 1. Pre-Operation Setup Verify Hood & PPE Weighing 2. Weighing & Transfer (Minimize Aerosols) Start->Weighing Reaction 3. Reaction Setup (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Emergency Protocol (Absorbent & Vent) Spill->CleanUp Yes Disposal Waste Disposal (EPA Compliant) Spill->Disposal No CleanUp->Disposal End 4. Decontamination & Log Completion Disposal->End

Self-Validating Safety Workflow for Piperazine-Derivative Handling.

Emergency Spill & Disposal Plan

  • Immediate Spill Response: If a spill occurs outside the fume hood, immediately evacuate the 5-foot radius. Do NOT use combustible absorbents like paper towels or sawdust. Instead, cover the spill with an inert, high-surface-area absorbent such as vermiculite or diatomaceous earth[4].

  • Neutralization: Lightly spray the absorbed mass with dilute acetic acid to neutralize the basic amine component, significantly reducing volatility and reactivity.

  • Disposal (EPA Compliant): Sweep the neutralized absorbent using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Hazardous Waste - Basic Organic Amine / Ester" in strict compliance with . Never dispose of piperazine derivatives down the drain, as they pose acute risks to aquatic life[4].

References

  • Title: Benzyl 1-piperazinecarboxylate - Compound Summary & Toxicity Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.